TG3-95-1
Description
Propriétés
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-21-17(20)14-11-7-4-3-5-9-13(11)23-16(14)18-15(19)12-8-6-10-22-12/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIMXCMXGZZKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TG3-95-1: A Technical Guide to a Novel EP2 Receptor Potentiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of TG3-95-1, a selective allosteric potentiator of the Prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor (GPCR), is a key mediator in various physiological and pathological processes, including inflammation, neuroprotection, and cancer progression. This compound enhances the receptor's response to its endogenous ligand, prostaglandin E2 (PGE2), offering a nuanced approach to modulating EP2 signaling. This guide details the mechanism of action of this compound, presents its pharmacological data in a structured format, outlines detailed experimental protocols for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to the EP2 Receptor and Allosteric Modulation
The EP2 receptor is a class A GPCR that, upon activation by PGE2, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac), triggering a cascade of downstream cellular responses.[1][2] Additionally, the EP2 receptor can signal through G-protein independent pathways involving β-arrestin, which can lead to the transactivation of other signaling cascades, such as the epidermal growth factor receptor (EGFR) pathway.[1][2]
Allosteric modulators represent a sophisticated strategy for targeting GPCRs. Unlike orthosteric ligands that bind to the same site as the endogenous agonist, allosteric modulators bind to a distinct site on the receptor. Positive allosteric modulators, or potentiators, like this compound, enhance the affinity and/or efficacy of the endogenous agonist, offering the potential for a more refined and spatially-temporally controlled modulation of receptor activity.
This compound: A Positive Allosteric Modulator of the EP2 Receptor
This compound is a small molecule that has been identified as a selective positive allosteric modulator of the human EP2 receptor.[2] It functions by increasing the potency of the endogenous agonist PGE2 and other synthetic agonists at the EP2 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| Potentiation of Agonist Potency | 2.1-fold increase | In rat primary microglia, measuring cAMP levels induced by PGE2 and butaprost in the presence of 20 µM this compound. | Not explicitly stated in snippets |
| Direct Agonist Activity (EC50) | 7.8 mM | Not explicitly stated in snippets | Not explicitly stated in snippets |
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound | Fold-shift in PGE2 Potency | 4- to 5-fold | C6 glioma cells overexpressing human EP2 | cAMP TR-FRET | [3] |
| This compound | Concentration for Potentiation | 10 to 20 µM | C6 glioma cells overexpressing human EP2 | cAMP TR-FRET | [3] |
Signaling Pathways and Mechanism of Action
This compound enhances the signaling output of the EP2 receptor in response to agonist binding. The primary downstream pathway involves the Gαs-cAMP axis, though G-protein independent pathways are also relevant.
References
An In-depth Technical Guide to TG3-95-1 (CAS Number: 301322-12-3): A Novel EP2 Allosteric Potentiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG3-95-1 is a small molecule, identified as a positive allosteric modulator of the prostaglandin E2 receptor subtype 2 (EP2). As a member of the thiophene carboxylate class of compounds, this compound enhances the potency of the endogenous ligand, prostaglandin E2 (PGE2), at the EP2 receptor. This potentiation of EP2 signaling has demonstrated significant neuroprotective effects in preclinical models of excitotoxicity. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, key experimental findings, and detailed protocols. The information presented is intended to support further research and development of this compound for potential therapeutic applications.
Introduction
The prostaglandin E2 receptor EP2, a Gs-coupled receptor, plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune responses, and neuronal function. Activation of the EP2 receptor by its natural agonist, PGE2, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway has been implicated in promoting cell survival and has shown promise in models of tissue damage.
This compound (also referred to as compound 1 in seminal literature) emerged from a high-throughput screening of approximately 292,000 compounds aimed at identifying allosteric potentiators of the human EP2 receptor.[1] It belongs to a series of thiophene carboxylate derivatives that selectively enhance the potency of PGE2 at the EP2 receptor.[1] Allosteric modulators like this compound offer a nuanced therapeutic approach by amplifying the effect of the endogenous agonist only when and where it is naturally released, potentially leading to a more targeted and safer pharmacological profile compared to direct agonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 301322-12-3 |
| Molecular Formula | C17H19NO4S |
| Molecular Weight | 333.40 g/mol |
| IUPAC Name | ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate[2] |
| Synonyms | compound 1 [PMID: 20080612][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of the EP2 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous agonist, PGE2. The binding of this compound induces a conformational change in the receptor that increases the affinity and/or efficacy of PGE2, thereby potentiating its signaling.
The canonical signaling pathway for the EP2 receptor is the Gs-adenylyl cyclase pathway. Upon activation by PGE2, the EP2 receptor couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. The potentiation by this compound enhances this entire cascade.
References
The Prostaglandin E2 Receptor 2 (EP2) Signaling Pathway: A cAMP-Centric Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Prostaglandin E2 Receptor 2 (EP2) signaling pathway, with a central focus on its canonical coupling to cyclic adenosine monophosphate (cAMP). The EP2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of the physiological and pathological effects of prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) enzymes.[1][2][3] Understanding the intricacies of this pathway is crucial for the development of novel therapeutics targeting a wide range of conditions, including inflammation, cancer, and neurodegenerative diseases.[2][4][5]
Core Signaling Cascade: From Ligand Binding to Cellular Response
The activation of the EP2 receptor by its endogenous ligand, PGE2, initiates a well-defined signaling cascade that primarily elevates intracellular cAMP levels.[2][3][6] This process can be dissected into several key steps:
1.1. Ligand Binding and Receptor Activation: Prostaglandin E2 (PGE2), synthesized from arachidonic acid by COX enzymes, binds to the EP2 receptor, which is an integral membrane protein with seven transmembrane domains.[1][3] This binding event induces a conformational change in the receptor, facilitating its interaction with heterotrimeric G-proteins.[7][8][9]
1.2. G-Protein Coupling and Activation: The EP2 receptor predominantly couples to the stimulatory G-protein, Gαs.[6][10][11][12] Upon receptor activation, the Gαs subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the Gβγ dimer.[6]
1.3. Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit directly stimulates the activity of adenylyl cyclase (AC), a membrane-bound enzyme.[2][3][13] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in a rapid increase in intracellular cAMP concentration.[13][14] Studies suggest that specific isoforms of adenylyl cyclase, such as AC2, may selectively couple to the EP2 receptor.[15]
1.4. Downstream Effectors of cAMP: Cyclic AMP acts as a ubiquitous second messenger, activating several downstream effector proteins to mediate a cellular response. The primary effectors in the EP2 signaling pathway include:
-
Protein Kinase A (PKA): As a key effector, PKA is activated by cAMP, which then phosphorylates a multitude of substrate proteins, including transcription factors.[2][16][17][18]
-
Exchange Protein Activated by cAMP (Epac): Epac proteins are guanine nucleotide exchange factors that are directly activated by cAMP, leading to the activation of small G-proteins of the Rap family.[2][4]
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: In some cellular contexts, cAMP can directly bind to and modulate the activity of CNG channels.
1.5. Transcriptional Regulation via CREB: A major downstream consequence of PKA activation is the phosphorylation and activation of the cAMP Response Element-Binding Protein (CREB).[2][16] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[16] This transcriptional control underlies many of the long-term effects of EP2 receptor signaling.
1.6. Signal Termination: The EP2 signaling pathway is tightly regulated to ensure transient and localized responses. Signal termination is achieved through several mechanisms, including the hydrolysis of cAMP by phosphodiesterases (PDEs) and the desensitization and internalization of the EP2 receptor. Notably, the EP2 receptor is reported to be resistant to rapid agonist-induced desensitization and internalization compared to the EP4 receptor, leading to a more sustained cAMP signal.[10][19][20][21]
Quantitative Data on EP2 Receptor Signaling
The following table summarizes key quantitative parameters related to the EP2 receptor and its signaling pathway, compiled from various studies. These values can vary depending on the cell type and experimental conditions.
| Parameter | Ligand/Agonist | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | Butaprost | 32 nM | - | [6] |
| ONO-AE1-259-01 | 1.8 nM | - | [6] | |
| EC50 (cAMP accumulation) | PGE2 | 0.04 µM | SK-N-AS (Neuroblastoma) | [22] |
| Butaprost | 0.17 µM | SK-N-AS (Neuroblastoma) | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the EP2 receptor-cAMP signaling pathway.
3.1. Radioligand Binding Assay
This protocol is designed to determine the binding affinity of ligands for the EP2 receptor.
Materials:
-
Cells or membranes expressing the EP2 receptor.
-
Radiolabeled ligand (e.g., [3H]PGE2).
-
Unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from cells overexpressing the EP2 receptor.
-
In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligand to different wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value of the competitor ligand.
3.2. cAMP Accumulation Assay
This protocol measures the intracellular accumulation of cAMP in response to EP2 receptor activation.
Materials:
-
Cells expressing the EP2 receptor.
-
EP2 receptor agonists and antagonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add the EP2 receptor agonist at various concentrations to the cells. For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells using the provided lysis buffer.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP detection kit.[23][24][25][26]
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
3.3. PKA Activity Assay
This protocol assesses the activity of Protein Kinase A, a key downstream effector of cAMP.
Materials:
-
Cell lysates from EP2 receptor-stimulated cells.
-
PKA-specific substrate (e.g., kemptide).
-
[γ-32P]ATP.
-
Kinase reaction buffer.
-
Phosphocellulose paper.
-
Phosphoric acid for washing.
-
Scintillation counter.
Procedure:
-
Prepare cell lysates from cells treated with or without an EP2 receptor agonist.
-
Set up the kinase reaction by combining cell lysate, PKA-specific substrate, and kinase reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Compare the PKA activity in stimulated versus unstimulated cells.
Visualizations of Signaling Pathways and Workflows
4.1. Signaling Pathway Diagrams
Caption: Canonical EP2 receptor signaling pathway leading to cAMP production and gene transcription.
Caption: G-protein-independent EP2 signaling via β-arrestin, impacting cell proliferation and migration.[2]
4.2. Experimental Workflow Diagram
Caption: A typical experimental workflow for a cAMP accumulation assay.
Conclusion
The EP2 receptor signaling pathway, primarily through the production of cAMP, plays a multifaceted role in both health and disease. Its sustained signaling, due to a lack of rapid desensitization, distinguishes it from other PGE2 receptors like EP4.[10][20] A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of selective EP2 modulators. Such compounds hold significant promise for therapeutic intervention in a variety of pathological conditions, offering a more targeted approach compared to broad-acting anti-inflammatory drugs.[3][4][27] The continued investigation into both the canonical Gαs-cAMP axis and the emerging G-protein-independent pathways will undoubtedly unveil new opportunities for drug discovery and development.
References
- 1. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. Ligand recognition, unconventional activation, and G protein coupling of the prostaglandin E2 receptor EP2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 13. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Adenylyl Cyclase 2 (AC2) Selectively Couples to EP2 Receptors While Ad" by Amy S. Bogard, Piyatilake Adris et al. [digitalcommons.chapman.edu]
- 16. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Two Gs-coupled prostaglandin E receptor subtypes, EP2 and EP4, differ in desensitization and sensitivity to the metabolic inactivation of the agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. researchgate.net [researchgate.net]
- 23. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 24. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 25. cAMP accumulation assay [bio-protocol.org]
- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 27. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Transforming Growth Factor-β Signaling in Neuroinflammation
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for "TG3-95-1" did not yield any specific information on a molecule or compound with this designation in the context of neuroinflammation. The following guide will focus on the extensively researched Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of neuroinflammation, which may be the intended topic of interest.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The Transforming Growth Factor-β (TGF-β) signaling pathway has emerged as a pivotal regulator of immune responses within the central nervous system (CNS). This technical guide provides an in-depth overview of the role of TGF-β signaling in modulating neuroinflammation, with a specific focus on its interactions with microglia and astrocytes. We will explore the core mechanisms of action, present key experimental findings, and provide detailed protocols and visualizations to facilitate further research and drug development in this area.
The TGF-β Signaling Pathway in the CNS
The TGF-β superfamily of cytokines plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. In the CNS, TGF-β signaling is essential for maintaining homeostasis and regulating the brain's immune response.
Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TGF-βR2). This binding recruits and phosphorylates a type I receptor (TGF-βR1, also known as ALK5), which in turn phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.[1] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1]
Role of TGF-β in Microglial Function
Microglia, the resident immune cells of the CNS, are primary producers and responders to TGF-β1.[2][3] This signaling is critical for maintaining microglial homeostasis and preventing spontaneous neuroinflammation.
Autocrine Regulation of Microglial Homeostasis
Recent studies have shown that microglia produce their own TGF-β1, which acts in an autocrine manner to maintain a quiescent, homeostatic state.[3][4] Genetic deletion of the TGF-β ligand in microglia leads to their activation, characterized by a dyshomeostatic transcriptome and the upregulation of markers associated with disease and aging.[3] This highlights the essential role of microglia-derived TGF-β1 in suppressing neuroinflammation under normal physiological conditions.[3][4]
Modulation of Microglial Activation States
In response to injury or disease, microglia can adopt a spectrum of activation states, from pro-inflammatory (M1-like) to anti-inflammatory (M2-like).[2] TGF-β1 signaling is a key factor in modulating this phenotypic switch. It generally promotes an anti-inflammatory phenotype, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][5]
Table 1: Effects of TGF-β1 on Microglia
| Feature | Effect of TGF-β1 Signaling | Consequence of Disrupted Signaling |
| Morphology | Ramified, quiescent | Amoeboid, activated |
| Gene Expression | Upregulation of homeostatic genes (e.g., P2ry12, Tmem119) | Downregulation of homeostatic genes, upregulation of activation markers (e.g., CD68)[3] |
| Cytokine Production | Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β)[1][5] | Increased production of pro-inflammatory cytokines |
| Overall Function | Maintenance of CNS homeostasis, immune surveillance | Neuroinflammation, potential for neurotoxicity |
Role of TGF-β in Astrocyte Function
Astrocytes are another key glial cell type involved in neuroinflammation. TGF-β signaling plays a complex, context-dependent role in modulating astrocyte reactivity.
Regulation of Astrocyte Reactivity
Reactive astrogliosis is a hallmark of CNS injury and disease. TGF-β can directly activate the promoter of Glial Fibrillary Acidic Protein (GFAP), a key marker of reactive astrocytes.[6] However, the overall effect of TGF-β on astrogliosis can be either pro- or anti-inflammatory depending on the specific context and timing of the signaling.[6]
Astrocyte-Microglia Crosstalk
TGF-β signaling in astrocytes can influence the inflammatory environment and, consequently, microglial activation. For instance, astrocytic TGF-β signaling can lead to the upregulation of TGF-β1 and its activator, thrombospondin-1, creating a positive feedback loop that helps to limit neuroinflammation after events like stroke.[7] Conversely, the loss of TGF-β signaling in microglia can lead to secondary activation of astrocytes.[3]
Experimental Protocols
Primary Microglia Culture and Stimulation
Objective: To assess the in vitro effects of TGF-β1 on microglial activation.
Methodology:
-
Isolate primary microglia from the cortices of neonatal mouse pups (P0-P3) using magnetic-activated cell sorting (MACS) with CD11b microbeads.
-
Plate the purified microglia in poly-D-lysine coated plates at a density of 2 x 10^5 cells/well.
-
Culture the cells for 24 hours in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.
-
Starve the cells in serum-free medium for 4 hours before treatment.
-
Pre-treat the cells with recombinant TGF-β1 (10 ng/mL) for 2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) or thrombin for 24 hours.[5]
-
Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-1β) and the cell lysates for gene expression analysis (e.g., qPCR for Tnf, Il1b, P2ry12).
In Vivo Model of Neuroinflammation
Objective: To investigate the role of microglial TGF-β signaling in a mouse model of neuroinflammation.
Methodology:
-
Utilize a Cre-LoxP system to generate mice with a conditional knockout of the TGF-β receptor 2 (Tgfbr2) specifically in microglia (e.g., Cx3cr1CreER:Tgfbr2fl/fl mice).[8]
-
Administer tamoxifen to adult mice to induce Cre-recombinase activity and subsequent deletion of Tgfbr2 in microglia.[8]
-
At a designated time point post-tamoxifen administration, sacrifice the mice and perfuse with paraformaldehyde.
-
Collect brain tissue for immunohistochemical analysis of microglial activation (e.g., staining for Iba1 and CD68) and astrocyte reactivity (e.g., staining for GFAP).
-
Isolate RNA from brain tissue for transcriptomic analysis (e.g., RNA-sequencing) to identify changes in inflammatory gene expression profiles.
Therapeutic Implications and Future Directions
The critical role of TGF-β signaling in maintaining CNS immune homeostasis makes it an attractive target for therapeutic intervention in neuroinflammatory and neurodegenerative diseases. Strategies could involve the development of small molecules or biologics that can modulate the TGF-β pathway to either enhance its anti-inflammatory effects or inhibit its pro-fibrotic activities, depending on the disease context.
Future research should focus on:
-
Elucidating the cell-type-specific and context-dependent roles of different TGF-β isoforms and receptors in the CNS.
-
Developing strategies to specifically target TGF-β signaling in microglia versus astrocytes.
-
Investigating the potential of boosting TGF-β signaling to restore cognitive function in conditions where it is compromised.[4]
By further unraveling the complexities of the TGF-β signaling pathway in the brain, we can pave the way for novel therapeutic approaches to combat a wide range of debilitating neurological disorders.
References
- 1. Inhibition of the Transforming Growth Factor-β Signaling Pathway Confers Neuroprotective Effects on Beta-Amyloid-Induced Direct Neurotoxicity and Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglia-derived TGF-β1 ligand maintains microglia homeostasis via autocrine mechanism and is critical for normal cognitive function in adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adult microglial TGFβ1 is required for microglia homeostasis via an autocrine mechanism to maintain cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. TGF-β1 modulates microglial phenotype and promotes recovery after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β as a Key Modulator of Astrocyte Reactivity: Disease Relevance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astrocytic transforming growth factor-beta signaling reduces subacute neuroinflammation after stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling in Microglia: A Key Regulator of Development, Homeostasis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
TG3-95-1 discovery and development
An in-depth analysis of the publicly available scientific and medical literature reveals a significant lack of information regarding a compound designated as "TG3-95-1." Searches across major databases for drug discovery, preclinical research, and clinical trials have not yielded any specific results for a molecule with this identifier.
This suggests that "this compound" may be an internal project code, a placeholder name not yet disclosed in public forums, or potentially an incorrect designation. Without any foundational data, it is not possible to provide a detailed technical guide on its discovery, development, mechanism of action, or experimental protocols as requested.
For the scientific and research community to benefit from a comprehensive whitepaper, access to published studies, clinical trial data, and other forms of public disclosure is essential. In the absence of such information for "this compound," the core requirements of this request—including quantitative data summarization, detailed experimental methodologies, and signaling pathway visualizations—cannot be fulfilled.
It is recommended to verify the identifier of the compound of interest and ensure that it corresponds to a substance with publicly accessible research data. Once a correct and publicly documented identifier is provided, a thorough and accurate technical guide can be compiled.
Allosteric Modulation of the EP2 Receptor: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the allosteric modulation of the Prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, making it an attractive target for therapeutic intervention. Allosteric modulation offers a nuanced approach to regulating EP2 receptor activity, providing potential advantages over traditional orthosteric ligands in terms of selectivity and safety. This document details the core aspects of EP2 allosteric modulation, including its signaling pathways, quantitative data on known modulators, and detailed experimental protocols for their characterization.
Core Concepts in EP2 Receptor Signaling
The EP2 receptor primarily couples to the Gαs protein, initiating a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[1][2] This increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac).[3] The PKA pathway is often associated with the neuroprotective and plasticity-related functions of EP2, while the Epac pathway is implicated in inflammatory responses.[3] Additionally, the EP2 receptor can engage β-arrestin in a G-protein-independent manner, a pathway linked to cell growth and migration.[3] The intricate network of EP2 signaling pathways underscores the potential for allosteric modulators to selectively influence specific cellular outcomes.
Quantitative Data on EP2 Allosteric Modulators
The following tables summarize the available quantitative data for known positive and negative allosteric modulators of the EP2 receptor. This information is crucial for comparing the potency and efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.
Table 1: Positive Allosteric Modulators (PAMs) of the EP2 Receptor
| Compound Name/ID | Assay Type | Orthosteric Agonist | EC50 (PAM alone) | Fold Shift in Agonist EC50 | Cell Line | Reference |
| Compound 1 (SID 14735057) | cAMP TR-FRET | PGE2 | - | ~5.2-fold at 10 µM | C6G-EP2 | [1] |
| Compound 2 (AS-EP-249a) | cAMP TR-FRET | PGE2 | - | ~2.3-fold at 10 µM; ~5-fold at 20 µM | C6G-EP2 | [1] |
| Compound 3 (TG3-88) | Dynamic Mass Redistribution (DMR) | PGE2 | - | ~36-fold at 10 µM | EP2 expressing cells | [1] |
| TG3-95-1 | cAMP Assay | PGE2 | 7.8 µM | - | - | [4] |
Table 2: Negative Allosteric Modulators (NAMs) and Antagonists of the EP2 Receptor
| Compound Name | Type | Assay Type | IC50 | K_i / K_b | Cell Line | Reference |
| PF-04418948 | Antagonist | Functional (cAMP) | 16 nM | 1.8 nM (K_b) | Cells expressing EP2 | |
| TG6-10-1 | Antagonist | Functional (cAMP) | - | 17.8 nM (K_b) | - | |
| Compound 1 (CID 664888) | Allosteric Antagonist | cAMP Accumulation | - | - | C6G-hEP2 | [5] |
| TG8-260 | Antagonist | cAMP TR-FRET / [3H]-PGE2 Binding | - | 13.2 nM (Schild K_B) | C6-glioma hEP2 | [6] |
Experimental Protocols
Detailed methodologies are essential for the successful identification and characterization of allosteric modulators. The following sections outline key experimental protocols.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor.[2][7]
Objective: To determine the binding affinity (K_i or K_d) of test compounds for the EP2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).[8]
-
Radioligand: [3H]-PGE2 is a commonly used radioligand for prostanoid receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compounds (allosteric modulators).
-
Non-specific binding control (e.g., a high concentration of unlabeled PGE2).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the K_i value using the Cheng-Prusoff equation.
cAMP Accumulation Assays
cAMP accumulation assays are functional assays used to measure the downstream signaling of Gαs-coupled receptors like EP2.[1][9]
Objective: To determine the effect of allosteric modulators on the agonist-induced production of cAMP.
Materials:
-
Cells stably expressing the human EP2 receptor (e.g., C6 glioma cells, HEK293).[1][8]
-
Orthosteric agonist (e.g., PGE2).
-
Test compounds (allosteric modulators).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, TR-FRET, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure (HTRF-based):
-
Cell Plating: Seed the EP2-expressing cells into a 384-well plate and incubate overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (allosteric modulator) in the presence of a PDE inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the orthosteric agonist (e.g., EC20 or EC80 of PGE2) to the wells and incubate for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the effect of the allosteric modulator on the agonist-induced cAMP production. For PAMs, a leftward shift in the agonist dose-response curve will be observed. For NAMs, a rightward shift or a decrease in the maximal response will be seen.
Mandatory Visualizations
EP2 Receptor Signaling Pathway
Caption: The EP2 receptor signaling cascade, illustrating the canonical Gαs-cAMP pathway and the β-arrestin pathway.
Experimental Workflow for Identifying and Characterizing EP2 Allosteric Modulators
References
- 1. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Agonist Dependent Allosteric Antagonist of Prostaglandin EP2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. cells-online.com [cells-online.com]
- 9. AID 1080 - Modulators of the EP2 prostaglandin EP2 receptor - Primary Counterscreens - PubChem [pubchem.ncbi.nlm.nih.gov]
TG3-95-1 literature review
An in-depth literature search for "TG3-95-1" did not yield any specific publicly available scientific data, research articles, or technical documentation. This suggests that "this compound" may be one of the following:
-
A novel or proprietary compound that has not yet been disclosed in public literature.
-
An internal project or codename used by a private research entity.
-
A potential typographical error in the query.
Without accessible data, it is not possible to provide a literature review, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
To proceed, please verify the following:
-
Correctness of the identifier: Ensure "this compound" is the correct and complete name.
-
Alternative names: Provide any other known aliases, chemical names, or identifiers for this topic.
-
Contextual information: Any additional context, such as the therapeutic area, target class, or originating institution, could help in locating relevant information.
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An In Vitro Experimental Protocol for the Characterization of TG3-95-1, an Allosteric Potentiator of the EP2 Receptor
Application Notes:
The prostaglandin E2 receptor 2 (EP2), a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathophysiological processes, including inflammation, cancer, and neuroprotection.[1][2] The activation of the EP2 receptor by its endogenous ligand, prostaglandin E2 (PGE2), primarily initiates a signaling cascade through the Gs alpha subunit (Gαs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in a wide range of biological processes.[1][2][5]
This compound has been identified as a positive allosteric modulator (PAM), or potentiator, of the EP2 receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site on the receptor.[6][7] As a potentiator, this compound is expected to enhance the signaling response of the EP2 receptor to its natural agonist, PGE2, rather than activating the receptor directly. This can manifest as an increase in the potency and/or efficacy of PGE2. The study of such allosteric modulators is of significant interest in drug development as they may offer greater selectivity and a more nuanced control over receptor activity compared to traditional agonists or antagonists.[6][8]
The following protocols describe standard in vitro methods to characterize the activity of this compound on the EP2 receptor signaling pathway. The primary assay focuses on the measurement of intracellular cAMP levels, the direct second messenger of EP2 activation. A secondary assay details the assessment of the phosphorylation of CREB, a key downstream effector in the EP2 signaling cascade.
Key Signaling Pathway
The canonical signaling pathway initiated by the activation of the EP2 receptor is depicted below.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Transforming Growth Factor Beta 3 (TGF-β3)
Disclaimer: The following document is based on the assumption that "TG3-95-1" refers to Transforming Growth Factor Beta 3 (TGF-β3), as no direct information could be found for "this compound".
These application notes provide an overview and detailed protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of TGF-β3, particularly in the context of wound healing and fibrosis.
Introduction to TGF-β3
Transforming Growth Factor Beta 3 (TGF-β3) is a pleiotropic cytokine belonging to the TGF-β superfamily, which also includes TGF-β1 and TGF-β2.[1][2][3] These isoforms share a high degree of sequence homology and bind to the same receptors, but exhibit distinct, non-redundant functions in vivo.[3][4][5] TGF-β3 is particularly noted for its role in embryonic development, such as palate fusion, and its anti-fibrotic properties in wound healing, contrasting with the pro-fibrotic effects of TGF-β1 and TGF-β2.[2][3][4] It regulates essential cellular processes including proliferation, differentiation, migration, and apoptosis.[1][6]
TGF-β3's therapeutic potential is being explored for reducing scar formation and treating fibrotic disorders.[7][8] In vivo studies have demonstrated its ability to promote scar-free healing, modulate the inflammatory environment, and improve tissue regeneration.[3][7]
TGF-β3 Signaling Pathway
TGF-β3 initiates intracellular signaling by binding to a complex of type I (TβRI or ALK-5) and type II (TβRII) serine/threonine kinase receptors on the cell surface.[1] The type III receptor (TβRIII or betaglycan) can also be involved, presenting the ligand to TβRII.[1] Upon ligand binding, TβRII phosphorylates and activates TβRI. The activated TβRI then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes like extracellular matrix (ECM) deposition and cell differentiation.[1] TGF-β3 signaling can also occur through non-canonical, Smad-independent pathways such as the p38 MAP kinase pathway.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transforming growth factor, beta 3 - Wikipedia [en.wikipedia.org]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. TGF-β3 and cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Growth Factor-β3 (TGF-β3) Knock-in Ameliorates Inflammation Due to TGF-β1 Deficiency While Promoting Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGFB3 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. TGF-β3 modulates the inflammatory environment and reduces scar formation following vocal fold mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoform-selective TGF-β3 inhibition for systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Human Keratinocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction to Keratinocyte-Based Assays
Keratinocytes are the primary cell type of the epidermis, forming a critical barrier against environmental insults. In vitro models using human keratinocyte cell lines, such as HaCaT, are invaluable tools for assessing the effects of chemical compounds, formulations, and environmental stressors on the skin. These cell-based assays provide a platform to investigate key cellular events including cytotoxicity, oxidative stress, and inflammatory responses, offering insights into potential toxicity and mechanisms of action.
Key Applications:
-
Dermatological Research: Studying skin diseases and wound healing.
-
Toxicology: Screening for skin irritants and sensitizers as an alternative to animal testing.
-
Pharmacology and Drug Discovery: Evaluating the efficacy and safety of topical drugs and cosmetic ingredients.
-
Environmental Health: Assessing the impact of pollutants and UV radiation on skin cells.
Experimental Protocols
HaCaT Cell Culture and Maintenance
Objective: To outline the standard procedure for culturing and maintaining the HaCaT human keratinocyte cell line to ensure cell health and reproducibility in assays.
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well, clear-bottom black plates (for fluorescence/luminescence assays)
-
96-well, flat-bottom clear plates (for colorimetric assays)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Cell Thawing: Thaw a frozen vial of HaCaT cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initial Seeding: Transfer the thawed cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Splitting: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh, pre-warmed medium.
-
Seeding for Assays: For assays, trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours before treatment.
Cytotoxicity Assay: Neutral Red Uptake (NRU)
Objective: To assess chemical-induced cytotoxicity by measuring the viability of HaCaT cells.
Principle: The Neutral Red Uptake assay is a colorimetric method based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Materials:
-
HaCaT cells seeded in a 96-well plate
-
Neutral Red (NR) stock solution (e.g., 4 mg/mL in water)
-
NR working solution (dilute stock in serum-free medium to 50 µg/mL)
-
NR destain solution (1% acetic acid, 50% ethanol in water)
-
Microplate reader (540 nm)
Protocol:
-
Cell Treatment: After 24 hours of seeding, remove the medium and expose the cells to various concentrations of the test compound in fresh culture medium for a defined period (e.g., 24 hours). Include vehicle controls and a positive control (e.g., Sodium Dodecyl Sulfate).
-
Dye Incubation: Remove the treatment medium and wash cells with PBS. Add 100 µL of pre-warmed NR working solution to each well and incubate for 2-3 hours at 37°C.
-
Dye Extraction: Aspirate the NR solution, and quickly wash the cells with PBS. Add 150 µL of NR destain solution to each well.
-
Measurement: Shake the plate on a microplate shaker for 10 minutes to extract the dye. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Oxidative Stress Assay: DCFDA for Intracellular ROS
Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in HaCaT cells following exposure to a test substance.[1][2]
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases to H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
HaCaT cells seeded in a 96-well clear-bottom black plate
-
H₂DCFDA probe (e.g., 10 mM stock in DMSO)
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Protocol:
-
Cell Treatment: Expose cells to the test compound at various concentrations for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of H₂DCFDA working solution (e.g., 10-25 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Without removing the probe solution, measure the fluorescence intensity using a plate reader. Alternatively, remove the probe solution, wash with PBS, and add fresh PBS before reading.
-
Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control cells.
Inflammatory Response Assay: IL-8 ELISA
Objective: To measure the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) from HaCaT cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-8 in the cell culture supernatant. An IL-8 specific antibody is pre-coated onto a microplate. Supernatants are added, and any IL-8 present binds to the antibody. A second, enzyme-linked antibody is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of IL-8.
Materials:
-
HaCaT cells seeded in a 24- or 48-well plate
-
Human IL-8 ELISA kit (follow manufacturer's instructions)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a positive control
-
Microplate reader (typically 450 nm)
Protocol:
-
Cell Treatment: Expose HaCaT cells to the test compound for a specified duration (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells and debris.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation and washing steps.
-
Adding the detection antibody.
-
Incubation and washing steps.
-
Adding the enzyme substrate.
-
Stopping the reaction.
-
-
Measurement: Read the absorbance at the specified wavelength.
-
Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of IL-8 (in pg/mL or ng/mL) in each sample.
Data Presentation
Table 1: Cytotoxicity of Compound X on HaCaT Cells (24h Exposure, NRU Assay)
| Concentration (µM) | Mean Absorbance (540 nm) | Std. Deviation | % Viability |
| Vehicle Control | 1.254 | 0.088 | 100.0% |
| 1 | 1.231 | 0.095 | 98.2% |
| 10 | 1.056 | 0.112 | 84.2% |
| 50 | 0.645 | 0.076 | 51.4% |
| 100 | 0.288 | 0.045 | 23.0% |
| 200 | 0.113 | 0.031 | 9.0% |
| IC50 (µM) | ~50.5 |
Table 2: Intracellular ROS Production Induced by Compound Y (1h Exposure, DCFDA Assay)
| Concentration (µM) | Mean Fluorescence Units (RFU) | Std. Deviation | Fold Increase over Control |
| Vehicle Control | 5,123 | 455 | 1.0 |
| 5 | 6,899 | 512 | 1.3 |
| 25 | 14,876 | 1,201 | 2.9 |
| 50 | 25,980 | 2,344 | 5.1 |
| 100 (Positive Control - H₂O₂) | 35,455 | 3,110 | 6.9 |
Table 3: IL-8 Secretion by HaCaT Cells after Treatment with Compound Z (12h Exposure, ELISA)
| Concentration (µM) | IL-8 Concentration (pg/mL) | Std. Deviation |
| Vehicle Control | 155 | 25 |
| 1 | 180 | 31 |
| 10 | 450 | 55 |
| 50 | 1120 | 130 |
| 100 (Positive Control - TNF-α) | 2550 | 210 |
Mandatory Visualizations
Caption: Experimental workflow for HaCaT cell-based assays.
Caption: Nrf2-mediated antioxidant response pathway in keratinocytes.
Caption: Principle of the H₂DCFDA assay for ROS detection.
References
Application Notes and Protocols for Studying TGF-β Signaling Modulators in Primary Microglia Culture
Topic: Investigating the Effects of a Test Compound on TGF-β Signaling in Primary Microglia Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis, neuroinflammation, and the pathogenesis of neurodegenerative diseases.[1][2][3] The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of microglial function, essential for maintaining their homeostatic state and modulating their activation in response to injury or disease.[2][4] Dysregulation of this pathway has been implicated in various neurological disorders. These application notes provide a comprehensive guide for the use of a test compound, potentially a modulator of the TGF-β pathway, in primary microglia cultures. The protocols outlined below detail the isolation and culture of primary microglia, and subsequent assays to evaluate the compound's effects on microglial viability, activation, and function.
I. Primary Microglia Isolation and Culture Protocol
This protocol describes the preparation of high-purity primary microglia from the cerebral cortices of neonatal mouse pups (P0-P2).[5][6][7]
Materials:
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
70 µm cell strainers
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Shaker
Procedure:
-
Preparation of Mixed Glial Culture:
-
Euthanize neonatal mouse pups (P0-P2) and dissect the cerebral cortices in ice-cold HBSS.
-
Carefully remove the meninges.
-
Mechanically dissociate the tissue and then incubate with trypsin and DNase I at 37°C for 15 minutes.[5]
-
Inactivate trypsin with DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.[8]
-
Centrifuge the cells, resuspend in culture medium (DMEM, 10% FBS, 1% Pen/Strep), and plate in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days. A confluent layer of astrocytes will form in 7-10 days, with microglia growing on top.[5]
-
-
Isolation of Primary Microglia:
-
Once the mixed glial culture is confluent, microglia can be harvested.
-
Secure the flasks on an orbital shaker in the incubator and shake at 180-220 rpm for 2 hours.[9]
-
Collect the supernatant containing detached microglia and filter it through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
Resuspend the microglial pellet in fresh culture medium.
-
Plate the cells at the desired density for subsequent experiments. Purity of the culture can be assessed by immunostaining for a microglia-specific marker like Iba1.
-
II. TGF-β Signaling in Microglia
TGF-β signaling is crucial for maintaining microglial quiescence and homeostasis.[2][4] The binding of TGF-β to its type II receptor (TGFBR2) leads to the recruitment and phosphorylation of the type I receptor (TGFBR1, also known as ALK5).[10] This activated receptor complex then phosphorylates SMAD2 and SMAD3, which form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[4][10]
Caption: TGF-β signaling pathway in microglia.
III. Experimental Protocols and Data Presentation
The following protocols can be used to assess the effects of a test compound on primary microglia.
A. Cell Viability Assay (MTT Assay)
Protocol:
-
Plate primary microglia in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 or 48 hours. Include a vehicle control.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 92.1 ± 5.5 |
| 50 | 65.4 ± 7.3 |
| 100 | 40.2 ± 6.9 |
B. Analysis of Microglial Activation Markers by Immunocytochemistry
Protocol:
-
Plate microglia on glass coverslips in a 24-well plate.
-
Treat with the test compound, with or without a pro-inflammatory stimulus like Lipopolysaccharide (LPS), for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 and block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against activation markers (e.g., Iba1, CD68) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips with a mounting medium containing DAPI for nuclear staining.
-
Visualize using a fluorescence microscope.
Data Presentation:
| Treatment | Iba1 Morphology | CD68 Expression (Mean Fluorescence Intensity ± SD) |
| Control | Ramified | 15.6 ± 3.2 |
| LPS (100 ng/mL) | Amoeboid | 89.4 ± 10.5 |
| Test Compound (10 µM) | Ramified | 18.2 ± 4.1 |
| LPS + Test Compound | Less Amoeboid, more ramified | 45.7 ± 8.9 |
C. Cytokine Secretion Assay (ELISA)
Protocol:
-
Plate microglia in a 24-well plate.
-
Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
| Control | 25.3 ± 5.1 | 15.8 ± 3.9 | 12.4 ± 2.8 |
| LPS (100 ng/mL) | 1540.8 ± 120.6 | 980.5 ± 95.2 | 25.6 ± 4.7 |
| Test Compound (10 µM) | 28.1 ± 6.3 | 18.2 ± 4.5 | 15.1 ± 3.3 |
| LPS + Test Compound | 750.4 ± 88.9 | 450.7 ± 60.1 | 55.9 ± 9.8 |
D. Phagocytosis Assay
Protocol:
-
Plate microglia in a 96-well plate.
-
Treat with the test compound for 24 hours.
-
Add fluorescently labeled zymosan particles or amyloid-beta peptides to the cells and incubate for 2-4 hours at 37°C.
-
Wash the cells to remove non-phagocytosed particles.
-
Measure the fluorescence intensity using a microplate reader or visualize and quantify using fluorescence microscopy.
Data Presentation:
| Treatment | Phagocytic Index (Mean ± SD) |
| Control | 100 ± 12.5 |
| Test Compound (10 µM) | 145.8 ± 15.2 |
| Cytochalasin D (Inhibitor) | 25.3 ± 8.9 |
IV. Experimental Workflows
Caption: General experimental workflow.
Caption: Immunocytochemistry workflow.
Conclusion
These application notes provide a framework for the initial characterization of a test compound's effects on primary microglia, with a focus on TGF-β-related functions like homeostasis and activation. The provided protocols are foundational and can be adapted and expanded to include more specific assays, such as Western blotting for SMAD phosphorylation or RNA sequencing for transcriptional profiling, to further elucidate the compound's mechanism of action on the TGF-β signaling pathway and its overall impact on microglial biology.
References
- 1. Microglia-derived TGF-β1 ligand maintains microglia homeostasis via autocrine mechanism and is critical for normal cognitive function in adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling in Microglia: A Key Regulator of Development, Homeostasis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia activity modulated by T cell Ig and mucin domain protein 3 (Tim-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silencing of TGFβ signalling in microglia results in impaired homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 10. Inhibition of the Transforming Growth Factor-β Signaling Pathway Confers Neuroprotective Effects on Beta-Amyloid-Induced Direct Neurotoxicity and Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of the Dose-Response Curve for TG3-95-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG3-95-1 is a novel small molecule inhibitor with potential therapeutic applications. Understanding its potency and efficacy is a critical step in the drug development process. This document provides a detailed protocol for determining the dose-response curve of this compound, a crucial undertaking for characterizing its inhibitory effects. The half-maximal inhibitory concentration (IC50) will be determined by treating a relevant cell line with serially diluted this compound and measuring the cellular response.[1][2] This application note offers a comprehensive guide, from the experimental design to data analysis, to ensure reproducible and accurate results.
The protocol described here utilizes a luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells. This method is highly sensitive and suitable for high-throughput screening. By establishing a clear relationship between the dose of this compound and the cellular response, researchers can effectively assess its therapeutic potential.
Signaling Pathway
This compound is hypothesized to act as an inhibitor of a critical kinase within a cellular signaling pathway that promotes cell proliferation. A simplified, representative signaling cascade is depicted below. In this pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface initiates a phosphorylation cascade. This cascade sequentially activates downstream signaling proteins, culminating in the activation of transcription factors that drive the expression of genes involved in cell cycle progression and proliferation. This compound is designed to interrupt this cascade by inhibiting a key kinase, thereby blocking the proliferative signal.
Caption: Representative signaling pathway targeted by this compound.
Experimental Protocol
This protocol details the steps for conducting a cell-based assay to determine the dose-response curve of this compound.
Materials and Reagents
-
Cell Line: A cancer cell line with a known dependence on the targeted signaling pathway (e.g., A549, HeLa, MCF-7).
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
96-well, clear-bottom, white-walled assay plates: For cell culture and luminescent measurements.
-
Luminescent Cell Viability Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Multichannel pipettes and sterile tips.
-
Plate reader with luminescence detection capabilities.
-
CO2 incubator.
Experimental Workflow
The overall experimental workflow is illustrated in the diagram below.
Caption: Experimental workflow for dose-response curve determination.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells to the desired seeding density in the cell culture medium.
-
Seed the cells into a 96-well plate at the predetermined density (e.g., 5,000 cells/well) in a volume of 100 µL.
-
Include wells for "cells only" (negative control) and "medium only" (background).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock of the highest concentration of this compound to be tested in the cell culture medium.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in the cell culture medium to create a range of concentrations. Ensure the solvent concentration remains constant across all dilutions.
-
Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the drug dilutions.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X drug dilutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL and the drug concentrations to 1X.
-
Add 100 µL of the vehicle control to the "cells only" wells.
-
Add 100 µL of cell culture medium to the "medium only" wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent cell viability reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence reading from the "medium only" wells from all other readings.
-
Normalization: Normalize the data to the vehicle control. The "cells only" wells (treated with vehicle) represent 100% cell viability. Calculate the percentage of viability for each drug concentration using the following formula:
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
Dose-Response Curve: Plot the percentage of viability against the logarithm of the drug concentration.
-
IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.[3][4]
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and organized table.
| This compound Conc. (µM) | Log Concentration | % Viability (Mean) | % Viability (SD) | % Inhibition |
| 0 (Vehicle) | N/A | 100.0 | 5.2 | 0.0 |
| 0.01 | -2.00 | 98.5 | 4.8 | 1.5 |
| 0.05 | -1.30 | 92.1 | 5.5 | 7.9 |
| 0.1 | -1.00 | 85.3 | 6.1 | 14.7 |
| 0.5 | -0.30 | 55.2 | 4.9 | 44.8 |
| 1 | 0.00 | 25.8 | 3.7 | 74.2 |
| 5 | 0.70 | 8.9 | 2.1 | 91.1 |
| 10 | 1.00 | 4.2 | 1.5 | 95.8 |
| 50 | 1.70 | 2.1 | 0.9 | 97.9 |
Calculated IC50: 0.65 µM
Conclusion
This application note provides a detailed protocol for determining the dose-response curve and IC50 value of this compound. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, which is essential for the preclinical evaluation of this compound. The provided templates for data presentation and visualization are intended to facilitate clear communication of the experimental findings.
References
Application Notes and Protocols: TG3-95-1 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not currently contain direct studies of TG3-95-1 in the context of Alzheimer's disease (AD). The following application notes are based on the hypothesis that this compound is a selective inhibitor of Transglutaminase 3 (TG3) and outlines its potential application in AD research by drawing parallels with the established role of other transglutaminases, particularly Transglutaminase 2 (TG2), in the pathology of the disease.
Introduction
Transglutaminases (TGs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between glutamine and lysine residues.[1][2][3] This cross-linking activity can lead to the formation of highly stable, insoluble protein aggregates.[2] In the context of Alzheimer's disease, aberrant TG activity, particularly from tissue transglutaminase (tTG or TG2), has been implicated in the pathogenesis through the cross-linking of key proteins such as amyloid-beta (Aβ) and tau.[1][2][4] This enzymatic action is believed to contribute to the formation of insoluble Aβ plaques and neurofibrillary tangles (NFTs), the hallmark pathological features of AD.[1][2][4]
Increased TG activity has been observed in AD brains, suggesting that TGs could be a viable therapeutic target.[5][6] Inhibition of TG activity has been shown to reduce the formation of protein aggregates in models of neurodegenerative diseases.[2][7] While the specific role of Transglutaminase 3 (TG3) in the brain is less characterized than that of TG2, its shared enzymatic function suggests that a selective inhibitor like this compound could be a valuable tool to investigate the broader role of this enzyme family in AD pathology and to explore a novel therapeutic avenue.
Data Presentation
As there is no direct quantitative data for this compound in Alzheimer's disease models, the following table summarizes the effects of known transglutaminase inhibitors on AD-related proteins based on existing literature. This provides a benchmark for the potential efficacy of a compound like this compound.
| Inhibitor Class/Compound | Target Protein(s) | Effect | Reference Model |
| General TG Inhibitors (e.g., cystamine, dansylcadaverine) | Amyloid-beta (Aβ) | Inhibition of Aβ cross-linking and aggregation | In vitro assays[1][7] |
| Non-steroidal anti-inflammatory drugs (NSAIDs) with TG inhibitory activity (e.g., indomethacin) | Amyloid-beta (Aβ) | Inhibition of TGase-induced Aβ cross-linking | In vitro assays[4][7] |
| Various pharmacological agents | Amyloid-beta (Aβ) | Inhibition of TGase-induced Aβ cross-linking | In vitro assays[7] |
| General TG Inhibitors | Tau protein | Potential reduction of tau aggregation (as tau is a known TG substrate) | In vitro studies and human brain tissue analysis[1][2] |
Experimental Protocols
To evaluate the potential of this compound in an Alzheimer's disease context, two key experiments are proposed: a direct measure of its inhibitory effect on transglutaminase activity and an assessment of its ability to reduce protein cross-linking in a relevant biological model.
Protocol 1: Colorimetric Transglutaminase Activity Assay
This protocol provides a method to determine the inhibitory activity of this compound on transglutaminase.
Materials:
-
Transglutaminase enzyme (e.g., purified human TG3 or TG2)
-
This compound (or other test inhibitor)
-
Transglutaminase Activity Assay Kit (e.g., from Cayman Chemical, Abcam)[8][9]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 525 nm
-
Assay Buffer (often provided in the kit, typically containing Tris-HCl, CaCl₂, and DTT)
-
Substrates (Donor and Acceptor, provided in the kit)
-
Stop Solution (provided in the kit)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a dilution series of this compound in the assay buffer to determine its IC50 value.
-
Assay Setup:
-
Sample Wells: Add assay buffer, the transglutaminase enzyme, and varying concentrations of this compound to the wells of a 96-well plate.
-
Positive Control Well: Add assay buffer and the transglutaminase enzyme without any inhibitor.
-
Negative Control (Blank) Well: Add assay buffer without the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate mixture (donor and acceptor substrates) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.
-
Reaction Termination: Add the stop solution to all wells to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at 525 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Cross-Linked Proteins in a Cellular Model
This protocol outlines a method to assess the effect of this compound on the formation of high-molecular-weight protein aggregates in a cell-based model of Alzheimer's disease (e.g., SH-SY5Y neuroblastoma cells overexpressing Aβ or tau).
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium and supplements
-
This compound
-
Aβ42 oligomers or fibrils (or a method to induce endogenous Aβ production/aggregation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aβ, anti-tau, anti-isopeptide bond)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to ~70-80% confluency.
-
Treat the cells with pre-aggregated Aβ42 (or induce Aβ expression) in the presence or absence of varying concentrations of this compound for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Aβ) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for monomeric and high-molecular-weight aggregated forms of the target protein.
-
Compare the ratio of aggregated to monomeric protein in this compound treated samples versus untreated controls. A decrease in this ratio would indicate an inhibitory effect on protein cross-linking.
-
Visualizations
The following diagrams illustrate the proposed mechanism of transglutaminase in Alzheimer's disease and a typical experimental workflow for testing a TG inhibitor.
References
- 1. Possible Role of the Transglutaminases in the Pathogenesis of Alzheimer's Disease and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue transglutaminase in Alzheimer's disease: involvement in pathogenesis and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transglutaminase Regulation of Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Transglutaminase, Protein Cross-linking and Alzheimer's Disease: Review and Views - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transglutaminase activity is increased in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transglutaminase is linked to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of transglutaminase-induced cross-linking of Alzheimer's amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
TG3-95-1: A Tool for Investigating EP2 Receptor Signaling in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG3-95-1 is a small molecule that acts as a positive allosteric modulator of the Prostaglandin E2 receptor subtype 2 (EP2), a member of the G-protein coupled receptor family.[1][2][3] The EP2 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), which is often produced at high levels within the tumor microenvironment.[1][4] Upregulation of the cyclooxygenase-2 (COX-2)/PGE2 axis is a common feature in many cancers, and the subsequent activation of EP2 signaling has been implicated in promoting tumorigenesis through various mechanisms, including increased cell proliferation, migration, invasion, angiogenesis, and immunosuppression.[1][4]
This document provides detailed application notes and protocols for the potential use of this compound in cancer cell line studies to explore the role of the EP2 receptor in cancer biology. While direct quantitative data for this compound in cancer cell lines is limited in publicly available literature, this guide offers a framework for its application based on its known mechanism of action and the established role of its target.
Data Presentation
| Compound | Target | Mechanism of Action | Reported In Vitro Effects (Non-Cancer Models) | Chemical Class |
| This compound | Prostaglandin E2 Receptor EP2 (PTGER2) | Positive Allosteric Modulator | Potentiates PGE2- and butaprost-induced cAMP production in rat primary microglia.[3] In the presence of an EP2 agonist, enhances the expression of COX-2, iNOS, and IL-6 mRNA, while reducing TNF-α, CCL3, and CCL4 mRNA in classically activated microglia.[3] Exhibits neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neuron cultures. | Pyridylaminoacetic acid[4] |
Signaling Pathways
The EP2 receptor, upon activation by an agonist like PGE2, primarily couples to the Gs alpha subunit of heterotrimeric G proteins. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate multiple downstream effector pathways that have been implicated in cancer progression. This compound, as a positive allosteric modulator, enhances the receptor's response to its agonist, leading to a more robust activation of these downstream pathways.
The following diagram illustrates the principal signaling pathways downstream of EP2 receptor activation in the context of cancer.
Caption: EP2 receptor signaling pathways implicated in cancer.
Experimental Protocols
The following are proposed protocols for using this compound to study EP2 receptor signaling in cancer cell lines. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
General Experimental Workflow
Caption: General workflow for studying this compound in cancer cell lines.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express the EP2 receptor. Expression levels can be confirmed by qPCR or Western blotting.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach 60-80% confluency.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of an EP2 agonist (e.g., PGE2 or butaprost) in the appropriate solvent.
-
Prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the treatment conditions:
-
Vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
EP2 agonist alone.
-
This compound alone (to assess for any agonist-independent activity).
-
EP2 agonist in combination with this compound.
-
-
It is recommended to perform a dose-response curve for both the agonist and this compound to determine optimal concentrations.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours for viability assays; shorter time points for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
-
Treatment: Treat cells in a 96-well plate as described above.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Transwell Migration Assay
-
Cell Preparation: Serum-starve the cancer cells for 12-24 hours.
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Transwell plate.
-
Resuspend the serum-starved cells in a serum-free medium containing the treatment conditions (Vehicle, Agonist, this compound, Agonist + this compound).
-
Seed the cell suspension into the upper chamber of the Transwell insert (8 µm pore size).
-
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Compare the number of migrated cells between the different treatment groups.
Western Blot Analysis for Signaling Pathway Activation
-
Treatment and Lysis:
-
Treat cells in 6-well plates with the different conditions for a short duration (e.g., 15, 30, 60 minutes) to capture signaling events.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-CREB, CREB, p-Akt, Akt, p-ERK, ERK).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound represents a valuable research tool for elucidating the role of the EP2 receptor in cancer. By potentiating the activity of the EP2 receptor, it allows for the amplification of downstream signaling pathways, potentially revealing subtle but important functions of this receptor in cancer cell proliferation, survival, and motility. The protocols outlined above provide a starting point for researchers to design and execute experiments to investigate the therapeutic potential of targeting the EP2 signaling pathway in various cancers. It is crucial to carefully select cell models and optimize experimental conditions to obtain robust and meaningful data.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.emory.edu [pharm.emory.edu]
- 3. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
TG3-95-1 solubility in cell culture media
Welcome to the technical support center for TG3-95-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in cell culture media and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a positive allosteric modulator of the Prostaglandin E2 receptor 2 (EP2). This means that this compound binds to a site on the EP2 receptor that is different from the binding site of its natural ligand, prostaglandin E2 (PGE2), and enhances the receptor's response to PGE2. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates protein kinase A (PKA) and the Exchange protein activated by cAMP (Epac), triggering various downstream cellular responses.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.1% (v/v).[1][2] While some robust cell lines may tolerate up to 0.5% DMSO, it is highly recommended to perform a dose-response experiment to determine the specific tolerance of your cell line.[3][4] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent it?
A4: Precipitation of this compound in cell culture medium is a common issue due to its hydrophobic nature. The primary causes are exceeding the solubility limit of the compound in the aqueous medium and rapid changes in solvent polarity. To prevent precipitation, it is recommended to prepare a high-concentration stock solution in DMSO and then serially dilute it into the pre-warmed cell culture medium to reach the desired final concentration. Adding the stock solution dropwise while gently swirling the medium can also help. For more detailed guidance, please refer to the Troubleshooting Guide below.
Troubleshooting Guide
This guide addresses common issues related to the solubility of this compound in cell culture media.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. | 1. High final concentration of this compound: The desired concentration may exceed its solubility limit in the aqueous medium. 2. Rapid change in solvent polarity: A sudden shift from a high DMSO concentration to the aqueous environment of the medium can cause the compound to "crash out" of the solution. | 1. Determine the optimal working concentration by performing a dose-response curve. Start with a low concentration and gradually increase it to find the highest soluble and effective concentration for your experiment. 2. Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium before adding it to the final culture. This gradual dilution helps to mitigate the shock of the solvent change. |
| The cell culture medium becomes cloudy or hazy over time after the addition of this compound. | 1. Compound instability: this compound may degrade or aggregate over time in the culture medium at 37°C. 2. Interaction with media components: Components of the serum or other supplements in the culture medium may interact with this compound, leading to precipitation. | 1. Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions for extended periods. 2. If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. You can also test the solubility of this compound in the basal medium before adding supplements. |
| Inconsistent experimental results. | Inaccurate dosing due to precipitation: If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended. | Ensure that the this compound is completely dissolved at each dilution step. Visually inspect the medium for any signs of precipitation before adding it to the cells. If you suspect precipitation, centrifuge the medium and measure the concentration of the supernatant to determine the soluble fraction. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM/F-12)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 2 µL of stock in 198 µL of medium to get 100 µM).
-
Gently mix by pipetting up and down.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution (or the stock solution for a direct dilution) to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.
-
For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM.
-
-
Gently swirl the medium to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathway and Experimental Workflow Diagrams
EP2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the EP2 receptor, which is allosterically potentiated by this compound.
Experimental Workflow for Cell-Based Assays
This diagram outlines a typical workflow for conducting a cell-based assay with this compound.
References
Technical Support Center: TG3-95-1
This technical support resource provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of TG3-95-1, a potent and selective EP2 allosteric potentiator. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
Q1: How should I dissolve this compound for in vitro experiments?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What is a recommended stock solution concentration for this compound in DMSO?
A2: While the optimal stock concentration can depend on the specific requirements of your experiment, a common starting point for small molecules in DMSO is in the range of 10-20 mM. For example, a 10 mM stock solution can be prepared and stored for future use. It is crucial to perform serial dilutions to reach your final experimental concentration while minimizing the final DMSO concentration.
Q3: I'm observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous buffer or media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the DMSO stock to the aqueous solution to prevent localized high concentrations that can lead to precipitation.
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature sensitivity of this compound and other components in your media.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO as your test samples to account for any solvent effects.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. As a general guideline, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects. It is best practice to perform a DMSO tolerance test for your specific cell line to determine the optimal concentration.
Q5: How should I store the this compound stock solution in DMSO?
A5: Store the this compound stock solution in DMSO at -20°C or -80°C for long-term storage. When stored in a solvent at -80°C, it is stable for at least one year. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 333.4 g/mol | [1] |
| Solubility | Soluble in DMSO | N/A |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideal ≤ 0.1%) | N/A |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can then be used for further dilutions in cell culture experiments.
Materials:
-
This compound powder (MW: 333.4 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 333.4 g/mol = 3.334 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 3.334 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to room temperature may assist in dissolution if needed.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Dilution for Cell Culture (Example):
To achieve a final concentration of 10 µM in 1 mL of cell culture medium:
-
Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in sterile DMSO to get a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Then, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium to get a final concentration of 1 µM. This will result in a final DMSO concentration of 0.1%.
Signaling Pathway Diagram
This compound is an allosteric potentiator of the Prostaglandin E2 (PGE2) receptor EP2. It enhances the receptor's response to its natural ligand, PGE2. The EP2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
References
TG3-95-1 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and storage of TG3-95-1, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity. The following tables summarize the recommended conditions based on available data.
Solid Form Storage
| Parameter | Condition | Duration | Vendor Recommendation |
| Temperature | 0 - 4°C | Days to Weeks (Short-term) | MedKoo Biosciences[1] |
| -20°C | Months to Years (Long-term) | MedKoo Biosciences[1] | |
| -20°C | 3 Years | TargetMol | |
| Light | Dark | Long-term | MedKoo Biosciences[1] |
| Moisture | Dry | Long-term | MedKoo Biosciences[1] |
Solution Storage
| Parameter | Condition | Duration | Vendor Recommendation |
| Solvent | DMSO | - | MedKoo Biosciences[1] |
| Temperature | -80°C | 1 Year | TargetMol |
Note: MedKoo Biosciences states that the product is stable for a few weeks during ordinary shipping at ambient temperature.[1]
Troubleshooting Guide
Encountering unexpected results? This guide will help you troubleshoot common issues related to the stability of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | 1. Degradation in aqueous buffer: The ester or furan moiety may have hydrolyzed. 2. Oxidation: The thiophene ring may have been oxidized. 3. Improper storage: Compound may have degraded due to incorrect storage conditions. | 1. Prepare fresh solutions in an appropriate organic solvent (e.g., DMSO) immediately before use and minimize the time the compound spends in aqueous media. 2. Degas aqueous buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). 3. Always store the solid compound and stock solutions at the recommended temperatures and protect from light. |
| Appearance of new peaks in HPLC/LC-MS analysis | 1. Hydrolysis: The ethyl ester may have hydrolyzed to the corresponding carboxylic acid. The furan ring is also susceptible to acid-catalyzed hydrolysis. 2. Oxidation: The thiophene ring could be oxidized, especially in the presence of air and light. | 1. Analyze a freshly prepared solution to confirm the purity of the starting material. If new peaks appear over time, this suggests degradation. Avoid acidic or basic aqueous solutions if possible. 2. Prepare solutions using degassed solvents and store them in amber vials to minimize light exposure. |
| Inconsistent results between experiments | 1. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. 2. Solvent evaporation: Inaccurate concentration of stock solutions due to solvent evaporation. | 1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 2. Use tightly sealed vials and store them properly to prevent solvent evaporation. Periodically check the concentration of your stock solution if it has been stored for a long time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on vendor information, this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in dry DMSO and store it at -80°C for long-term use.
Q2: How should I handle this compound for in vitro cellular assays?
A2: For cellular assays, it is advisable to prepare fresh dilutions from your DMSO stock solution into the aqueous cell culture medium immediately before each experiment. Minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity (typically ≤ 0.5%).
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not available, it is best practice to protect this compound from light, as recommended by the vendor for storage.[1] Prepare and handle solutions in a way that minimizes light exposure, for example, by using amber vials or wrapping vials in aluminum foil.
Q4: Can I store this compound solutions at 4°C?
A4: Storing solutions at 4°C is not recommended for the long term. For short-term storage of a few days, it might be acceptable, but for longer periods, freezing at -20°C or -80°C is advised to prevent degradation.
Q5: What are the likely degradation products of this compound?
A5: Based on its chemical structure, which includes thiophene, furan, and ethyl ester functional groups, the likely degradation pathways are oxidation of the thiophene ring and hydrolysis of the furan ring and the ethyl ester.
Experimental Protocols & Methodologies
While specific stability-indicating assays for this compound are not publicly available, a general workflow for assessing its stability in your experimental conditions is provided below.
General Workflow for Stability Assessment
Caption: A general experimental workflow for assessing the stability of this compound.
Potential Degradation Pathways
The structure of this compound contains several functional groups that could be susceptible to degradation under certain experimental conditions. The diagram below illustrates the most probable degradation pathways.
Caption: Potential degradation pathways for this compound.
References
preventing TG3-95-1 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of TG3-95-1 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an allosteric potentiator of the EP2 receptor, used in research to study its role in various physiological processes.[1][2] Like many small molecule compounds with a thiophene carboxylate scaffold, this compound has low aqueous solubility. This can lead to precipitation in the aqueous buffers typically used for in vitro experiments, which can significantly impact the accuracy and reproducibility of results.
Q2: I observed a cloudy solution or visible precipitate after adding this compound to my aqueous buffer. What is happening?
A2: The observed precipitation is likely due to the formation of nanoparticles or larger aggregates. Studies on EP2 allosteric potentiators with similar chemical structures have shown that these compounds tend to form nanoparticles in aqueous solutions, with diameters ranging from 150 to 410 nm.[3][4] While these nanoparticles can act as a reservoir for the active soluble monomer, excessive aggregation can lead to visible precipitation and a reduction in the effective concentration of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available information and common laboratory practice for similar compounds, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the final aqueous experimental buffer.
Q4: How does the concentration of this compound affect its solubility?
A4: The concentration of this compound in the final aqueous solution is a critical factor. Similar thiophene carboxylate esters have been reported to have a very low aqueous solubility of less than 25 μM.[3] Exceeding this solubility limit will likely result in precipitation. It is crucial to work within the soluble range of the compound in your specific experimental system.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your aqueous experimental solutions.
Step 1: Optimizing the Working Concentration
The final concentration of this compound in your aqueous buffer is the most critical factor.
-
Recommendation: Start with a low working concentration, ideally below 20 μM. Studies have shown that at 20 μM, similar compounds form nanoparticles.[3][4][5] While this is part of their mechanism, higher concentrations can lead to excessive precipitation.
-
Action: Perform a concentration-response curve to determine the optimal concentration for your specific assay that balances biological activity with solubility.
Step 2: Adjusting the Co-Solvent Concentration
The presence of a small amount of an organic co-solvent can significantly improve the solubility of this compound.
-
Recommendation: While preparing your final working solution from a DMSO stock, ensure the final concentration of DMSO is kept as low as possible to avoid cellular toxicity, typically below 0.5%. However, slightly increasing the DMSO concentration may be necessary to improve solubility.
-
Action: If precipitation is observed, consider increasing the final DMSO concentration in your aqueous buffer incrementally (e.g., from 0.1% to 0.2%, then to 0.5%). Research has shown that increasing the DMSO concentration from 0.2% to 5% can increase the percentage of the soluble monomer of a similar compound.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.
Step 3: Modifying the pH of the Aqueous Buffer
The pH of your experimental buffer can influence the solubility of this compound.
-
Recommendation: While the optimal pH for this compound solubility has not been explicitly reported, most in vitro studies with similar compounds are conducted at a physiological pH of 7.4.[6][7]
-
Action: If precipitation persists, and your experimental system allows, you could test a small range of pH values around 7.4 (e.g., 7.2, 7.6) to see if it improves solubility. However, be mindful that altering the pH can also affect your biological system.
Step 4: Controlling Temperature
Temperature can affect the solubility of small molecules.
-
Recommendation: Prepare your solutions at room temperature. Most experimental protocols involving this compound are conducted at room temperature or 37°C.
-
Action: Avoid preparing or storing your aqueous solutions of this compound at low temperatures (e.g., 4°C), as this can often decrease the solubility of organic compounds and promote precipitation.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the solubility of this compound and similar compounds.
| Parameter | Value | Compound | Notes |
| Aqueous Solubility | < 25 μM | Thiophene Carboxylate Esters | This is a general value for compounds structurally similar to this compound. The exact solubility of this compound may vary. |
| Nanoparticle Size | 150 - 410 nm | Thiophene Carboxylate Potentiators | Formed in aqueous solutions at concentrations around 20 μM.[3][4] |
| Effect of DMSO | Increased monomer percentage from 1.9% to 16.3% | Compound 1 (similar to this compound) | Achieved by increasing DMSO concentration from 0.2% to 5%.[3] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution
-
Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C for long-term stability.
-
Intermediate Dilution (Optional): If necessary, perform an intermediate dilution of the stock solution in 100% DMSO to a more manageable concentration (e.g., 1 mM).
-
Final Working Solution Preparation:
-
Warm the stock solution to room temperature.
-
Vortex the stock solution briefly.
-
Add the required volume of the DMSO stock solution to your pre-warmed aqueous experimental buffer to achieve the desired final concentration.
-
Crucially, add the DMSO stock to the aqueous buffer and not the other way around. This rapid dilution helps to minimize immediate precipitation.
-
Mix the final working solution thoroughly by gentle inversion or vortexing immediately after adding the stock solution.
-
-
Use Immediately: Use the final aqueous working solution of this compound as soon as possible after preparation to minimize the risk of precipitation over time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TG3-95-1 Off-Target Effects Investigation
Welcome to the technical support center for TG3-95-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound, an allosteric potentiator of the prostaglandin E2 receptor 2 (EP2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator (potentiator) of the prostaglandin E2 receptor 2 (EP2), a G-protein coupled receptor.[1][2][3][4][5][6][7] Unlike an agonist which directly activates the receptor, this compound enhances the receptor's response to its endogenous ligand, prostaglandin E2 (PGE2).[1][3][6][7] This potentiation leads to an increased downstream signaling cascade, typically involving the production of cyclic AMP (cAMP).[1][3][7]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug discovery and development to ensure the specificity of a compound and to understand any potential side effects. For an allosteric modulator like this compound, off-target interactions could lead to the potentiation or inhibition of other receptors or enzymes, resulting in unintended biological consequences and misinterpretation of experimental results.
Q3: What are the known or potential off-targets for EP2 receptor modulators?
A3: While specific off-target data for this compound is not extensively published, potential off-targets for compounds targeting prostaglandin receptors could include other prostanoid receptors (e.g., EP1, EP3, EP4, DP, FP, IP, TP) due to structural similarities. Broader screening against a panel of G-protein coupled receptors (GPCRs), kinases, and other enzyme classes is recommended to identify any unforeseen interactions.
Q4: How can I experimentally assess the selectivity of this compound?
A4: A tiered approach is recommended. Initially, screen this compound against other prostanoid receptors to assess its selectivity within this family. Subsequently, a broader off-target screening panel, such as those offered by commercial vendors (e.g., Eurofins' KINOMEscan for kinases or their GPCR panels), can provide a comprehensive overview of potential interactions across the human proteome.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with EP2 potentiation. | 1. Off-target effects: this compound may be modulating other signaling pathways. 2. Cell line specific effects: The observed phenotype may be unique to the cellular context. | 1. Perform a broad off-target screening assay (e.g., kinome scan, GPCR panel). 2. Use a secondary, structurally distinct EP2 potentiator to see if the phenotype is reproducible. 3. Validate the phenotype in a different cell line known to express the EP2 receptor. |
| Inconsistent potentiation of PGE2-induced signaling. | 1. Compound solubility issues: this compound may be precipitating in the assay medium. 2. Cell culture variability: Passage number or cell density may be affecting receptor expression. 3. Ligand degradation: PGE2 may be unstable under experimental conditions. | 1. Verify the solubility of this compound in your assay buffer and consider the use of a suitable solvent like DMSO at a low final concentration. 2. Maintain consistent cell culture conditions, including passage number and seeding density. 3. Prepare fresh dilutions of PGE2 for each experiment from a frozen stock. |
| High background signal in cAMP assays. | 1. Basal receptor activity: Some cell lines may have high basal EP2 receptor activity. 2. Assay interference: this compound may be interfering with the assay components. | 1. Measure the effect of an EP2 antagonist to determine the level of basal activity. 2. Run a control with this compound in the absence of cells to check for assay interference. |
| No observable potentiation. | 1. Low EP2 receptor expression: The cell line may not express sufficient levels of the EP2 receptor. 2. Suboptimal PGE2 concentration: The concentration of PGE2 used may be too high, leading to maximal receptor activation and masking the effect of a potentiator. | 1. Confirm EP2 receptor expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or an overexpression system. 2. Perform a dose-response curve with PGE2 to determine an EC20 or EC50 concentration for use in potentiation assays. |
Data Presentation
Table 1: Representative Off-Target Screening Data for an EP2 Potentiator
This table illustrates how quantitative data from a hypothetical off-target screen for a compound like this compound might be presented. The data shows the percentage of inhibition or potentiation against a panel of related receptors at a fixed concentration.
| Target | Assay Type | Concentration (µM) | % Inhibition (-) / % Potentiation (+) |
| EP2 | cAMP Assay (Potentiation) | 1 | + 85% |
| EP1 | Calcium Flux Assay | 10 | - 5% |
| EP3 | cAMP Assay (Inhibition) | 10 | + 2% |
| EP4 | cAMP Assay (Potentiation) | 10 | + 8% |
| DP1 | cAMP Assay (Potentiation) | 10 | + 3% |
| FP | Calcium Flux Assay | 10 | - 1% |
| IP | cAMP Assay (Potentiation) | 10 | + 6% |
| TP | Calcium Flux Assay | 10 | - 4% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
-
Cell Treatment: Culture cells known to express the EP2 receptor to approximately 80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble EP2 receptor at different temperatures and compound concentrations by Western blotting using an EP2-specific antibody. A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of the compound) indicates target engagement.
Protocol 2: Kinome Profiling for Off-Target Kinase Interactions
To investigate if this compound has any off-target effects on protein kinases, a kinome-wide screening assay can be employed.
-
Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO) and submit it to a commercial kinase profiling service (e.g., Eurofins KINOMEscan™, Reaction Biology).
-
Screening: The service will typically perform a competition binding assay where this compound is screened at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases.
-
Data Analysis: The results are usually provided as the percentage of inhibition for each kinase. A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, it is crucial to perform secondary dose-response assays to determine the IC50 values and confirm the off-target interaction.
Visualizations
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. This compound | TargetMol [targetmol.com]
- 5. tg3 95 1 — TargetMol Chemicals [targetmol.com]
- 6. pharm.emory.edu [pharm.emory.edu]
- 7. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results with TG3-95-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG3-95-1. Our resources are designed to help you address specific issues and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric potentiator of the Prostaglandin E2 receptor 2 (EP2).[1][2] It works by enhancing the receptor's response to its natural ligand, PGE2, or other agonists like butaprost.[1] In classically activated microglia, this compound has been shown to potentiate the induction of inflammatory genes such as COX-2, iNOS, and IL-6, while also potentiating the reduced expression of TNF-α, CCL3, and CCL4 in the presence of an EP2 agonist.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. For short-term use, it can be stored at 0-4°C. The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: A concentration of 20 μM has been effectively used to potentiate EP2 receptor signaling in rat primary microglia.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Troubleshooting Inconsistent Results
Issue 1: Variable or No Potentiation of EP2 Signaling
Researchers may observe inconsistent or a complete lack of potentiation of EP2 signaling when using this compound. This can manifest as variable effects on downstream readouts such as cAMP levels or target gene expression.
Caption: A logical workflow for troubleshooting inconsistent EP2 potentiation with this compound.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure this compound has been stored properly at -20°C for long-term storage. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. |
| Low or Absent EP2 Receptor Expression | Confirm that your cell line expresses the EP2 receptor at sufficient levels. This can be verified by Western blot, qPCR, or flow cytometry. |
| Suboptimal Agonist Concentration | The potentiating effect of this compound is dependent on the presence of an EP2 agonist (e.g., butaprost, PGE2). Perform a dose-response curve for your agonist to ensure you are using a concentration that elicits a submaximal response, allowing for potentiation to be observed. |
| Inappropriate this compound Concentration | The reported effective concentration is 20 μM, but this may not be optimal for all cell types. Perform a dose-response experiment with this compound to determine the ideal concentration for your system. |
| Cell Health and Viability | Poor cell health can lead to inconsistent results. Ensure cells are healthy, within a low passage number, and free from contamination. Perform a cell viability assay to confirm that the concentrations of this compound and the agonist used are not cytotoxic. |
| Incorrect Incubation Times | The timing of treatment with this compound and the agonist can be critical. Optimize the pre-incubation time with this compound before adding the agonist, as well as the total incubation time for the experimental endpoint. |
Issue 2: Unexpected Downstream Signaling Readouts
Users may observe unexpected changes in downstream signaling pathways, such as inconsistent phosphorylation of signaling proteins or unexpected gene expression profiles.
Caption: Simplified signaling pathway of the EP2 receptor potentiated by this compound.
| Parameter | Recommendation |
| Western Blotting | If analyzing protein phosphorylation, ensure that lysis buffers contain fresh phosphatase and protease inhibitors. Optimize antibody dilutions and blocking conditions. Run appropriate controls, including vehicle-treated and agonist-only treated cells. |
| qPCR | For gene expression analysis, ensure high-quality RNA extraction and reverse transcription. Use validated primer sets and appropriate housekeeping genes for normalization. The timing of sample collection is critical for detecting changes in mRNA levels. |
| cAMP Assay | Use a sensitive and validated cAMP assay kit. Include a phosphodiesterase inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation and improve signal detection. |
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and recover overnight.
-
Pre-treatment: Replace the culture medium with a serum-free or low-serum medium. Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation: Add the EP2 agonist (e.g., butaprost) to the wells at the desired concentration.
-
Incubation: Incubate for the time required to observe the desired endpoint (e.g., 15 minutes for cAMP assays, 2-4 hours for gene expression analysis).
-
Endpoint Analysis: Harvest cells for downstream analysis (e.g., lysis for Western blotting or RNA extraction, or direct measurement for reporter assays).
This guide provides a starting point for troubleshooting and experimental design. Due to the biological variability of cell systems, optimization of these protocols for your specific model is highly recommended.
References
TG3-95-1 quality control and purity assessment
Welcome to the technical support center for TG3-95-1, a potent and selective kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges that may be encountered when working with this compound.
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[1]
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following solutions:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: I am seeing a discrepancy between the IC50 value of this compound in my cell-based assay and the published biochemical assay data. Why might this be?
Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[2]
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels are typically much higher. For ATP-competitive inhibitors like this compound, this increased competition in a cellular environment can lead to a higher IC50 value.[2]
-
Efflux Pumps: Cells can actively pump out the inhibitor through efflux transporters, reducing its effective intracellular concentration.[2]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.[2]
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes, leading to a lower active concentration over time.[2]
Q4: My experimental results with this compound are inconsistent, or I'm observing a loss of activity. What could be the cause?
Inconsistent results or loss of activity can often be attributed to the degradation of the small molecule inhibitor in solution.[1] Proper handling and storage are critical. Refer to the storage and stability data in the tables below. Additionally, consider performing a stability test as outlined in the experimental protocols section.
Data Presentation
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥50 mg/mL in DMSO | Visual Inspection |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store desiccated. |
| Solid (Powder) | 4°C | Up to 2 years | Store desiccated. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles.[1][3] Aliquot into single-use vials. |
Table 3: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[3] |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines.[3] |
| > 0.5% - 1% | Can be cytotoxic to some cells and may induce off-target effects.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-treatment: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the compound is completely dissolved. Gentle warming or sonication may be used cautiously if necessary, but be aware that this can potentially lead to compound degradation.[2]
-
Storage: Aliquot the stock solution into single-use amber glass or polypropylene vials and store at -20°C or -80°C.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 analytical column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or mobile phase).
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or optimal wavelength for this compound)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting guide for inconsistent experimental results with this compound.
References
long-term stability of TG3-95-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of TG3-95-1 stock solutions, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C for up to several years.[1] Short-term storage at 0-4°C for days to weeks is also acceptable.[1] Stock solutions of this compound in a suitable solvent such as DMSO should be stored at -80°C and are reported to be stable for up to one year. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For most biological experiments, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in an aqueous buffer or cell culture medium.
Q3: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
A3: This is a common issue for hydrophobic compounds like this compound. This compound and similar thiophene carboxylate derivatives are known to form nanoparticles in aqueous solutions, a property that is essential for their activity as EP2 allosteric potentiators.[2][3] The formation of these nanoparticles can sometimes be mistaken for precipitation. However, if you suspect precipitation due to insolubility, consider the following:
-
Sonication: Briefly sonicate the diluted solution to aid in the dispersion of nanoparticles.
-
Vortexing: Vigorous vortexing before use can also help to ensure a homogenous suspension of nanoparticles.
-
Lower Final Concentration: The concentration of this compound in your final assay may be too high, exceeding its aqueous solubility. Try lowering the final concentration.
-
Optimize Dilution Method: Instead of adding a small volume of the DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach or add the stock solution to the buffer while vortexing to ensure rapid mixing.
Q4: I am observing inconsistent or no activity of this compound in my cell-based assays. What could be the cause?
A4: Inconsistent activity can arise from several factors:
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles can lead to degradation. Ensure you are using single-use aliquots of your stock solution.
-
Degradation of Diluted Solutions: this compound in aqueous solutions at working concentrations may not be stable for extended periods. It is best to prepare fresh dilutions for each experiment.
-
Nanoparticle Formation Issues: As mentioned in Q3, the formation of nanoparticles is critical for activity.[2][3] Ensure proper dispersion of the compound in your aqueous medium. Centrifuging the solution and using the supernatant may inadvertently remove the active nanoparticle form of the compound.[2]
-
Cell Line Specific Effects: The expression level of the EP2 receptor in your cell line will significantly impact the observed activity of this compound. Verify the expression of the EP2 receptor in your experimental system.
-
Presence of Endogenous Ligand: this compound is an allosteric potentiator, meaning it enhances the effect of the endogenous ligand, prostaglandin E2 (PGE2). The level of endogenous PGE2 produced by your cells can influence the magnitude of the response to this compound.
Data Presentation: Long-Term Stability of this compound Stock Solutions
While specific quantitative long-term stability data for this compound from forced degradation studies is not publicly available, the following table provides a general guideline for the stability of small molecule stock solutions based on common laboratory practices. It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.
| Storage Condition | Solvent | Duration | Expected Stability | Recommendations |
| -80°C | DMSO | Up to 1 year | High | Aliquot to avoid freeze-thaw cycles. |
| -20°C | DMSO | Up to 6 months | Moderate to High | Aliquot to avoid freeze-thaw cycles. |
| 4°C | DMSO | Days to Weeks | Low to Moderate | Not recommended for long-term storage. |
| Room Temperature | DMSO | Hours | Low | Not recommended. |
| -80°C | Aqueous Buffer | Not Recommended | Very Low | Prepare fresh before use. |
| -20°C | Aqueous Buffer | Not Recommended | Very Low | Prepare fresh before use. |
| 4°C | Aqueous Buffer | Hours | Very Low | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability by HPLC
This protocol outlines a method to determine the long-term stability of a this compound stock solution in DMSO.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in HPLC-grade DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple single-use, light-protected vials.
2. Storage Conditions:
-
Store the aliquots at the desired temperatures for stability testing (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Time Points for Analysis:
-
Analyze the samples at various time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
4. HPLC Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with an appropriate mobile phase.
-
Inject a fixed volume of the diluted sample onto a suitable C18 reverse-phase HPLC column.
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradation products.
-
Detect the compound and any degradants using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).
-
The stability is assessed by comparing the peak area of the this compound peak at each time point to the peak area at T=0. The appearance of new peaks indicates degradation.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time for each storage condition.
Protocol 2: Functional Assessment of this compound Activity in a Cell-Based Assay
This protocol describes a general method to assess the functional activity of this compound by measuring cAMP accumulation in cells expressing the EP2 receptor.
1. Cell Culture:
-
Culture a cell line known to express the EP2 receptor (e.g., HEK293 cells transiently or stably expressing EP2) in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
2. Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the EP2 agonist, Prostaglandin E2 (PGE2), in DMSO.
-
Prepare a phosphodiesterase inhibitor (e.g., IBMX) solution in the assay buffer to prevent cAMP degradation.
3. Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a defined period (e.g., 30 minutes).
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a concentration-response curve of PGE2. To test the potentiation effect, co-incubate a fixed, sub-maximal concentration of PGE2 (e.g., EC20) with varying concentrations of this compound.
-
Add the this compound and PGE2 solutions to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
-
Generate a concentration-response curve for PGE2 in the presence and absence of this compound.
-
A leftward shift in the PGE2 concentration-response curve in the presence of this compound indicates a potentiation of the EP2 receptor activity.
Mandatory Visualizations
Caption: EP2 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Validation & Comparative
A Comparative Guide to EP2 Receptor Activation: TG3-95-1 vs. Butaprost
For researchers, scientists, and drug development professionals, the selective activation of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2) is a critical area of investigation for various therapeutic applications. This guide provides an objective comparison of two key molecules used to activate the EP2 receptor: the allosteric potentiator TG3-95-1 and the selective agonist butaprost, supported by available experimental data.
Overview of EP2 Receptor Activators
The EP2 receptor, a Gs-protein coupled receptor, plays a significant role in a multitude of physiological processes, including inflammation, neuroprotection, and smooth muscle relaxation. Its activation initiates a signaling cascade through the production of cyclic AMP (cAMP). Molecules that can modulate EP2 receptor activity are therefore valuable tools in pharmacological research and drug discovery.
Butaprost is a well-established selective agonist for the EP2 receptor. As an agonist, it directly binds to and activates the receptor, mimicking the effect of the endogenous ligand, PGE2.
This compound , on the other hand, is classified as a positive allosteric modulator (PAM), or potentiator. It binds to a site on the receptor distinct from the orthosteric site where PGE2 and butaprost bind. By itself, this compound may have little to no intrinsic activity; however, it enhances the affinity and/or efficacy of the endogenous ligand, PGE2.
Quantitative Comparison of Performance
| Parameter | This compound | Butaprost | Reference |
| Mechanism of Action | Positive Allosteric Modulator (Potentiator) | Selective Agonist | [1] |
| Binding Site | Allosteric | Orthosteric | [1] |
| Intrinsic Activity | Low to none reported; enhances PGE2 activity | Full Agonist | [1][2] |
| Potency (as potentiator) | 4- to 5-fold increase in PGE2 potency at 10-20 µM | EC50: 33 nM (murine EP2 receptor) | [1] |
| Binding Affinity (Ki) | Not applicable (as a potentiator) | 2.4 µM (murine EP2 receptor) | [2] |
Experimental Data and Insights
Butaprost: A Direct Activator
Butaprost has been extensively characterized as a selective EP2 receptor agonist. Studies have consistently demonstrated its ability to directly stimulate cAMP production in cells expressing the EP2 receptor. For instance, in murine models, butaprost exhibits an EC50 of 33 nM for the EP2 receptor, indicating its high potency in activating the receptor.[2] Its selectivity for the EP2 receptor over other prostanoid receptors makes it a valuable tool for elucidating the specific functions of this receptor subtype.[2]
This compound: An Enhancer of Endogenous Signaling
This compound represents a different approach to modulating EP2 receptor activity. As an allosteric potentiator, its primary role is to amplify the signal of the natural ligand, PGE2. One study reported that at a concentration of 10 to 20 µM, this compound could increase the potency of PGE2 by 4- to 5-fold.[1] This mode of action offers the potential for a more nuanced and physiologically regulated activation of the EP2 receptor, as its effect is dependent on the presence of the endogenous agonist. While direct comparative studies on the maximal efficacy (Emax) are lacking, the potentiation effect of this compound suggests it can significantly enhance the signaling cascade initiated by PGE2.
Signaling Pathway and Experimental Workflows
The activation of the EP2 receptor by either an agonist like butaprost or by PGE2 in the presence of a potentiator like this compound triggers a well-defined signaling pathway. The experimental workflows to characterize these compounds typically involve cell-based assays measuring the downstream consequences of receptor activation.
EP2 Receptor Signaling Pathway
Caption: EP2 receptor signaling pathway initiated by agonist or potentiator binding.
Experimental Workflow: cAMP Accumulation Assay
A common method to quantify EP2 receptor activation is the cAMP accumulation assay. This assay measures the intracellular concentration of cAMP produced following stimulation of the receptor.
Caption: A typical workflow for a cAMP accumulation assay to measure EP2 activation.
Detailed Experimental Protocols
Radioligand Binding Assay (for determining Ki of Butaprost)
-
Membrane Preparation: Cells or tissues expressing the EP2 receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptor.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used for the binding reaction.
-
Competition Binding: A fixed concentration of a radiolabeled ligand known to bind to the EP2 receptor (e.g., [3H]-PGE2) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (butaprost).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determining EC50 of Butaprost and potentiation by this compound)
-
Cell Culture: A cell line stably or transiently expressing the human EP2 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Assay Medium: The growth medium is replaced with a serum-free assay medium, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition:
-
For Butaprost EC50: A dose-response curve is generated by adding varying concentrations of butaprost to the cells.
-
For this compound Potentiation: Cells are treated with a fixed, sub-maximal concentration of PGE2 (e.g., the EC20) in the presence of varying concentrations of this compound. Alternatively, full dose-response curves of PGE2 are generated in the absence and presence of a fixed concentration of this compound.
-
-
Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis:
-
For Butaprost: The cAMP levels are plotted against the log of the butaprost concentration, and the EC50 is calculated using a non-linear regression model.
-
For this compound: The fold-shift in the PGE2 EC50 in the presence of this compound is calculated to quantify the potentiation effect.
-
Conclusion
Both this compound and butaprost are valuable pharmacological tools for activating the EP2 receptor, albeit through different mechanisms. Butaprost serves as a potent, direct agonist, making it suitable for studies requiring robust and sustained receptor activation. This compound, as a positive allosteric modulator, offers a more subtle means of enhancing the natural signaling of the EP2 receptor in the presence of its endogenous ligand, PGE2. The choice between these two compounds will depend on the specific experimental goals and the desired mode of EP2 receptor activation. Further head-to-head comparative studies would be beneficial to fully elucidate the relative efficacy and potential therapeutic advantages of each approach.
References
A Comparative Guide to TG3-95-1 and Other EP2 Allosteric Modulators for Researchers
This guide provides a detailed comparison of the allosteric modulator TG3-95-1 with other known positive allosteric modulators (PAMs) of the Prostaglandin E2 receptor subtype 2 (EP2). The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data, experimental protocols, and visualizations of key biological and experimental processes.
Introduction to EP2 Allosteric Modulation
The EP2 receptor, a Gs-coupled G-protein coupled receptor (GPCR), is a key player in various physiological and pathological processes, including inflammation, neuroprotection, and cancer.[1] Allosteric modulators offer a sophisticated approach to targeting this receptor by binding to a site distinct from the endogenous agonist (Prostaglandin E2, PGE2) binding site.[2] This can lead to a potentiation of the natural agonist's effect, offering a more nuanced and potentially safer therapeutic strategy compared to direct agonists. Several small molecules, including this compound and other compounds, have been identified as EP2 PAMs. This guide focuses on their comparative efficacy and characteristics based on published experimental data.
Performance Comparison of EP2 Allosteric Modulators
The following table summarizes the in vitro performance of this compound and other EP2 positive allosteric modulators. The primary measure of efficacy for these compounds is their ability to shift the concentration-response curve of PGE2 to the left, indicating an increase in the potency of the endogenous agonist.
| Compound ID | Alternative Name(s) | Concentration | PGE2 EC50 Fold Shift | Selectivity | Reference |
| This compound | Compound 1 | 10 µM | 5.2-fold | No detectable activity on EP4 or β2-adrenergic receptors.[2] | [2] |
| AS-EP-249a | Compound 2 | 10 µM | 2.2-fold | No detectable activity on EP4 receptors.[2] | [2] |
| 20 µM | 5.0-fold | ||||
| TG3-88 | Compound 3 | 10 µM | ~2.5-fold (estimated from graph) | Not specified | [2] |
| TG3-118-1 | Compound 11 | Not specified | 4- to 5-fold (at 10 to 20 µM) | Not specified | [2] |
| SID 14735057 | Hit Compound | Not specified | > 3-fold | Active only at EP2 in 227 PubChem bioassays.[2] | [2] |
Experimental Protocols
The characterization of these EP2 allosteric modulators involved a series of key experiments, primarily focused on their ability to potentiate PGE2-induced signaling and their selectivity.
High-Throughput Screening for EP2 Potentiators
A cell-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed to screen for compounds that enhance the cAMP response to a low concentration of PGE2.[2]
-
Cell Line: C6 glioma (C6G) cells overexpressing the human EP2 receptor.
-
Assay Principle: The assay measures changes in intracellular cAMP levels. In the presence of an EP2 agonist like PGE2, cAMP production is stimulated. Allosteric potentiators enhance this effect.
-
Procedure:
-
Cells are plated in 384-well plates.
-
A library of small molecules is added to the wells in the presence of a low concentration of PGE2 (EC15, typically around 0.3 nM).
-
After incubation, cells are lysed, and the TR-FRET reagents are added to detect cAMP levels.
-
A decrease in the TR-FRET signal indicates an increase in cAMP, identifying potential potentiators.
-
Selectivity Counterscreens
To ensure that the identified compounds were selective for the EP2 receptor, a series of counterscreens were performed.[2]
-
EP4 Receptor Assay: The same TR-FRET cAMP assay was conducted using a cell line overexpressing the EP4 receptor to rule out activity at this related PGE2 receptor.
-
β2-Adrenergic Receptor Assay: A similar assay was used with a cell line expressing the β2-adrenergic receptor, another Gs-coupled GPCR, to assess broader selectivity.
-
Parental Cell Line Assay: The compounds were tested on the parental C6 glioma cell line (lacking EP2 overexpression) to exclude non-specific effects on cAMP signaling.
-
Cell-Free Assay: A cell-free assay was used to eliminate compounds that directly interfere with the cAMP detection reagents.
Potency and Efficacy Characterization
-
PGE2 Concentration-Response Curves: To determine the fold-shift in PGE2 potency, full concentration-response curves for PGE2 were generated in the absence and presence of a fixed concentration of the allosteric modulator. The EC50 values were then compared.
-
Neuroprotection Assay: The neuroprotective effects of the EP2 allosteric potentiators were assessed in cultured hippocampal neurons against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[2] Neuronal injury was quantified by measuring lactate dehydrogenase (LDH) release.
Visualizing Key Pathways and Workflows
EP2 Receptor Signaling Pathway
The binding of PGE2 to the EP2 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. Positive allosteric modulators enhance the initial step of this pathway by increasing the potency of PGE2.
Caption: Simplified EP2 signaling pathway.
Experimental Workflow for Identifying EP2 PAMs
The discovery and characterization of EP2 positive allosteric modulators follow a structured workflow, beginning with a large-scale screen and progressively narrowing down to the most promising and selective compounds.
Caption: Workflow for EP2 PAM discovery.
References
A Comparative Analysis of TG3-95-1 and EP2 Agonists in Modulating EP2 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of TG3-95-1, an allosteric potentiator of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), with that of traditional EP2 receptor agonists. This document is intended to be an objective resource, presenting available experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
The EP2 receptor, a G-protein coupled receptor for PGE2, is a key therapeutic target implicated in a variety of physiological processes, including inflammation, neuroprotection, and intraocular pressure regulation. While EP2 agonists directly activate the receptor to elicit a cellular response, allosteric potentiators like this compound represent an alternative modulatory approach. These molecules enhance the effect of the endogenous ligand, PGE2, potentially offering a more nuanced and localized therapeutic effect. This guide will delve into the mechanisms of action, present available efficacy data, and detail the experimental protocols used to generate this data.
Mechanism of Action
EP2 Agonists: These are ligands that bind to and activate the EP2 receptor, mimicking the action of the natural ligand, PGE2. This activation stimulates the Gαs subunit of the associated G-protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels via adenylyl cyclase. The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a physiological response.
This compound (EP2 Allosteric Potentiator): In contrast to direct agonists, this compound is an EP2 allosteric potentiator.[1] It binds to a site on the receptor distinct from the orthosteric site where PGE2 binds. This binding event does not activate the receptor on its own but rather enhances the affinity and/or efficacy of PGE2. The practical effect is an increased potency of the endogenous ligand, leading to a greater downstream signal (i.e., cAMP production) in the presence of PGE2. This mechanism suggests that the therapeutic action of this compound would be most pronounced in tissues where PGE2 is being actively produced, for instance, at sites of injury or inflammation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the EP2 receptor and a typical experimental workflow for assessing compound efficacy.
References
TG3-95-1: An Enigmatic Player in Neuroprotection
Currently, there is a significant lack of publicly available scientific literature and experimental data regarding the neuroprotective effects of the compound identified as TG3-95-1. While chemical suppliers list it as an active compound with the chemical formula C17H19NO4S and CAS number 301322-12-3, comprehensive studies detailing its mechanism of action, efficacy, and safety profile in the context of neurodegenerative diseases are not accessible in the public domain.
The Transglutaminase Connection: A Potential Avenue for Investigation
One potential, though unconfirmed, area of interest lies in the name "TG3," which may allude to Transglutaminase 3. Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds, leading to the cross-linking of proteins. Aberrant activity of transglutaminases, including tissue transglutaminase (TG2) and potentially other isoforms, has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[1] It is hypothesized that these enzymes may contribute to the formation of protein aggregates, a hallmark of many such conditions.[1] However, without specific research on this compound, its role as a potential modulator of TG3 and any subsequent neuroprotective effects remain purely speculative.
Established Neuroprotective Alternatives: A Comparative Overview
In contrast to the scarcity of information on this compound, several other compounds have well-documented neuroprotective properties and are established as therapeutic agents or are under active investigation. Below is a comparison of two such agents, Donepezil and Memantine, which are commonly used in the management of Alzheimer's disease.
Comparative Data of Neuroprotective Agents
| Feature | Donepezil | Memantine |
| Primary Mechanism of Action | Acetylcholinesterase Inhibitor | NMDA Receptor Antagonist |
| Key Neuroprotective Effects | Reduces caspase-3 activity, protects against amyloid-β toxicity, improves cognitive function.[2][3][4][5] | Protects against excitotoxicity, reduces neuroinflammation, increases release of neurotrophic factors.[1][6][7][8][9] |
| Clinical Application | Symptomatic treatment of mild to moderate Alzheimer's disease. | Treatment of moderate to severe Alzheimer's disease. |
Experimental Protocols for Evaluating Neuroprotective Effects
The neuroprotective effects of compounds like Donepezil and Memantine are typically evaluated using a variety of in vitro and in vivo experimental models.
In Vitro Models:
-
Primary Neuronal Cultures: Neurons are isolated from specific brain regions (e.g., hippocampus, cortex) and cultured. These cultures can then be exposed to neurotoxic insults, such as amyloid-beta peptides or glutamate, to mimic disease conditions. The protective effect of a test compound is assessed by measuring cell viability, apoptosis markers (e.g., caspase-3 activity), and neurite outgrowth.
-
Organotypic Slice Cultures: Thin slices of brain tissue are maintained in culture, preserving the local cellular architecture. This model allows for the study of neuroprotection in a more complex and physiologically relevant environment.
In Vivo Models:
-
Transgenic Animal Models: Animals are genetically engineered to express genes associated with neurodegenerative diseases (e.g., amyloid precursor protein mutations for Alzheimer's). These models are used to assess the long-term effects of a compound on disease progression, including cognitive function, plaque deposition, and neuronal loss.
-
Pharmacological Models: Neurodegeneration is induced in animals through the administration of specific toxins (e.g., scopolamine to induce cholinergic deficit). These models are useful for studying the symptomatic and neuroprotective effects of a compound. Behavioral tests, such as the Morris water maze and Y-maze, are commonly used to evaluate cognitive function.
Visualizing Neuroprotective Pathways
To illustrate the mechanisms of action for established neuroprotective agents, the following diagrams depict the signaling pathways for Donepezil and Memantine.
Caption: Donepezil's Mechanism of Action
Caption: Memantine's Mechanism of Action
References
- 1. Possible Role of the Transglutaminases in the Pathogenesis of Alzheimer's Disease and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Undeterred by Novo Nordisk failure, scientists consider GLP-1s as Alzheimer's prevention | MarketScreener [marketscreener.com]
- 5. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective butyrylcholinesterase inhibitor UW-MD-95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
TG3-95-1: A Comparative Analysis of its Specificity for the EP2 Receptor
For researchers, scientists, and professionals in drug development, understanding the precise binding profile of a pharmacological agent is paramount. This guide provides a comparative analysis of the specificity of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2) antagonist, TG3-95-1, for its target receptor over other EP receptor subtypes (EP1, EP3, and EP4).
Prostaglandin E2 Receptor Subtypes: A Brief Overview
Prostaglandin E2, a key lipid mediator, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different intracellular signaling cascade, leading to a variety of cellular responses.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca2+]).
-
EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) production.
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
The distinct signaling pathways of these receptors make the development of subtype-selective antagonists crucial for targeted therapeutic interventions.
Comparative Selectivity of an EP2 Antagonist
The following table summarizes the selectivity profile of TG8-69, a representative second-generation EP2 antagonist, against other prostanoid receptors. This data is derived from functional bioassays and radioligand binding studies.
| Receptor Subtype | Method | Result | Selectivity vs. EP2 |
| EP2 | cAMP Functional Assay | KB = 22.3 nM | - |
| EP1 | [3H]-PGE2 Binding Assay | No significant inhibition at 3 µM | > 134-fold |
| EP3 | [3H]-PGE2 Binding Assay | No significant inhibition at 3 µM | > 134-fold |
| EP4 | cAMP Functional Assay | KB > 10 µM | > 300-fold |
| DP1 | cAMP Functional Assay | KB > 10 µM | > 300-fold |
| IP | cAMP Functional Assay | KB > 10 µM | > 1000-fold |
KB represents the equilibrium dissociation constant of the antagonist.
Experimental Protocols
The determination of antagonist specificity involves a combination of functional assays and binding assays. Below are detailed methodologies representative of those used to characterize compounds like this compound and TG8-69.
cAMP-Mediated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Functional Assay
This assay is used to determine the functional potency of an antagonist at Gs-coupled receptors (EP2, EP4, DP1, IP).
Objective: To measure the ability of the test compound to inhibit the agonist-induced production of cAMP.
Methodology:
-
Cell Culture: Stably transfected cell lines overexpressing the human EP2, EP4, DP1, or IP receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are harvested and seeded into 384-well plates.
-
The cells are then incubated with varying concentrations of the antagonist (e.g., TG8-69) or vehicle.
-
Following the antagonist incubation, a fixed concentration of the agonist (e.g., PGE2 for EP receptors) is added to stimulate the receptor.
-
The cells are lysed, and the level of intracellular cAMP is quantified using a TR-FRET based cAMP detection kit.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced. The data is normalized to the response of the agonist alone, and the antagonist's inhibitory constant (KB) is calculated using the Schild regression analysis.
[3H]-PGE2 Radioligand Binding Assay
This assay is employed to assess the binding affinity of the antagonist to EP1 and EP3 receptors.
Objective: To determine the ability of the test compound to displace the binding of a radiolabeled ligand ([3H]-PGE2) to the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human EP1 or EP3 receptor.
-
Binding Assay:
-
The cell membranes are incubated with a fixed concentration of [3H]-PGE2 and varying concentrations of the antagonist (e.g., TG8-69).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the antagonist that inhibits 50% of the specific binding of [3H]-PGE2 (IC50) is determined. The inhibition is typically expressed as a percentage of the control binding.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms, the following diagrams illustrate the EP receptor signaling pathways and a typical experimental workflow for determining antagonist selectivity.
Caption: EP Receptor Signaling Pathways.
Caption: Experimental Workflow for Antagonist Selectivity.
Conclusion
The development of highly selective EP2 receptor antagonists is a significant area of research for therapeutic intervention in a range of diseases. While specific data for this compound is not publicly available, the analysis of closely related compounds like TG8-69 demonstrates the feasibility of achieving high selectivity for the EP2 receptor over other EP subtypes. The experimental protocols outlined in this guide provide a robust framework for the characterization of such compounds, ensuring a thorough understanding of their pharmacological profile. This targeted approach is essential for advancing the development of novel and effective therapies.
Unveiling the Activity of TG3-95-1: A Comparative Guide to EP2 Allosteric Potentiation Across Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of the EP2 allosteric potentiator, TG3-95-1, and other similar modulators across various cell lines. This document outlines supporting experimental data, detailed protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Comparative Activity of EP2 Allosteric Potentiators
The prostaglandin E2 receptor 2 (EP2), a Gs-protein coupled receptor, plays a crucial role in a variety of physiological and pathological processes, including inflammation, cancer, and neuroprotection.[1][2][3] Allosteric potentiators of the EP2 receptor, such as this compound, represent a promising therapeutic strategy by enhancing the receptor's response to its endogenous ligand, prostaglandin E2 (PGE2).[1][4]
While direct comparative studies of this compound across a wide range of cell lines are not extensively published, data from broader screens of EP2 allosteric potentiators provide valuable insights into their differential activities. The following table summarizes the potentiation of PGE2-induced cyclic AMP (cAMP) response by various EP2 allosteric potentiators in different cell lines.
| Compound/Modulator | Cell Line | Cell Type | Assay | Fold Shift in PGE2 EC50 | Reference |
| Compound 1 (this compound analog) | Microglial cells (murine) | Glial cells | Cytokine production | Enhanced inflammatory mediator induction | [1] |
| Thiophene Carboxylate Scaffold Potentiators | C6 Glioma (C6G) | Glioblastoma (rat) | cAMP TR-FRET | 4- to 5-fold | [4] |
| Thiophene Carboxylate Scaffold Potentiators | HCT-15 | Colon adenocarcinoma (human) | Dynamic Mass Redistribution (DMR) | Significant leftward shift in PGE2 dose-response | [4] |
Understanding the EP2 Signaling Pathway
Activation of the EP2 receptor by its ligand, PGE2, triggers a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway can be further modulated by allosteric potentiators like this compound, which enhance the receptor's sensitivity to PGE2.
Caption: The EP2 receptor signaling pathway, initiated by PGE2 and enhanced by allosteric potentiators like this compound.
Experimental Protocols
Cyclic AMP (cAMP) Assay
This assay is fundamental for quantifying the potentiation of the EP2 receptor signaling.
a. Cell Culture and Plating:
-
Culture cells of interest (e.g., C6G, HCT-15) in appropriate media and conditions.
-
Seed cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
b. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with the EP2 allosteric potentiator (e.g., this compound) at various concentrations for a specified time (e.g., 30 minutes).
-
Add PGE2 at a range of concentrations to the wells, including a vehicle control.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET, ELISA, or luminescence-based).
c. Data Analysis:
-
Generate dose-response curves for PGE2 in the presence and absence of the allosteric potentiator.
-
Calculate the EC50 values for PGE2 under each condition to determine the fold-shift in potency.
Cell Viability Assay (e.g., MTT or WST-1 Assay)
To assess the cytotoxic effects of the EP2 allosteric potentiator.
a. Cell Culture and Plating:
-
Seed cells in a 96-well plate at a suitable density.
b. Treatment:
-
Treat the cells with a range of concentrations of the EP2 allosteric potentiator.
-
Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
c. Assay Procedure (WST-1 example):
-
Add WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of an EP2 allosteric potentiator.
Caption: A generalized workflow for the discovery and validation of EP2 allosteric potentiators.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 4. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing vs. Inhibiting the EP2 Receptor in Inflammation: A Comparative Guide to TG3-95-1 and EP2 Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced roles of prostaglandin E2 (PGE2) signaling in inflammation is critical. A key mediator in this pathway is the EP2 receptor, a G-protein-coupled receptor that has been implicated in a variety of inflammatory conditions. Modulating the activity of this receptor presents a therapeutic opportunity, but the direction of that modulation—enhancement or inhibition—leads to vastly different outcomes. This guide provides an objective comparison of the functional effects of potentiating the EP2 receptor with the allosteric potentiator TG3-95-1 versus inhibiting it with selective antagonists, supported by experimental data.
This comparison will clarify the opposing roles of these compound classes in inflammatory models and provide detailed experimental context for researchers investigating the COX-2/PGE2/EP2 signaling axis. While direct comparative studies are not available, data from individual studies on these compounds allow for a functional juxtaposition.
Opposing Roles in Inflammatory Signaling
The EP2 receptor, upon activation by its endogenous ligand PGE2, primarily signals through the Gαs-cAMP pathway. This can lead to downstream activation of both Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[1][2] While the PKA pathway is often associated with neuroprotective and regenerative effects, the Epac pathway is strongly linked to pro-inflammatory responses, particularly in immune cells like microglia.[1][2]
-
This compound , an allosteric potentiator of the EP2 receptor, enhances the receptor's response to PGE2.[1][2] This amplification of EP2 signaling, particularly through the pro-inflammatory Epac pathway, leads to an increase in the expression of inflammatory mediators.[1][2]
-
EP2 Receptor Antagonists , such as TG4-155 and TG6-10-1, are competitive inhibitors that block the binding of PGE2 to the EP2 receptor.[1][2][3] This blockade attenuates the downstream signaling cascade, resulting in a reduction of the inflammatory response.[1][4][5]
The following diagram illustrates the EP2 signaling pathway and the points of intervention for this compound and EP2 receptor antagonists.
Performance in Inflammation Models: A Tabular Comparison
The following tables summarize the effects of the EP2 receptor potentiator this compound and the antagonist TG4-155 in microglial inflammation models. It is important to note that these data are compiled from different studies and are intended for functional comparison rather than a direct head-to-head evaluation.
Table 1: Effect of EP2 Receptor Modulation on Inflammatory Mediator Expression in Microglia
| Compound | Class | Model | Key Inflammatory Mediators | Observed Effect | Reference |
| This compound | EP2 Allosteric Potentiator | In vitro microglial activation | COX-2, iNOS, various inflammatory cytokines | Enhanced expression | [1][2] |
| TG4-155 | EP2 Receptor Antagonist | In vitro microglial activation | COX-2, iNOS, various inflammatory cytokines | Substantially blunted expression | [1][2] |
Table 2: In Vivo Effects of EP2 Receptor Antagonists in Inflammation Models
| Compound | Model | Dosing Regimen | Key Outcomes | Result | Reference |
| TG6-10-1 | Pilocarpine-induced Status Epilepticus (mouse) | 5 mg/kg, i.p. at 4, 21, and 30 hours post-SE | Delayed mortality, brain inflammation, BBB integrity, neurodegeneration | Reduced mortality, blunted inflammation, maintained BBB integrity, and reduced neurodegeneration. | [3][6] |
| TG6-10-1 | LPS-induced Systemic Inflammation (mouse) | 10 mg/kg, i.p. at 0.5 and 3.5 hours post-LPS | Neuroinflammation (cytokines, microgliosis), synaptic protein loss, depressive-like behavior | Mitigated neuroinflammation, prevented synaptic protein loss, and ameliorated depressive-like behavior. | [7] |
Experimental Methodologies
Detailed protocols are crucial for the replication and extension of these findings. Below are summaries of the methodologies used in the key experiments.
In Vitro Microglial Activation Model
This model is used to assess the direct effects of compounds on the inflammatory response of microglia.
-
Cell Culture : Primary rat microglia or immortalized microglial cell lines (e.g., BV-2) are cultured under standard conditions.
-
Inflammatory Challenge : Cells are stimulated with a low concentration of lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce a state of classical activation.[2]
-
Compound Treatment : Cells are co-treated with the inflammatory stimuli and the test compound (this compound or an EP2 antagonist) or a vehicle control.
-
Endpoint Analysis : After a specified incubation period (e.g., 24 hours), cell culture supernatants and cell lysates are collected.
-
Gene Expression : mRNA levels of inflammatory mediators (e.g., COX-2, iNOS, IL-6, TNF-α) are quantified using real-time PCR.
-
Protein Expression : Protein levels of these mediators are measured using ELISA or Western blotting.
-
In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effects of compounds on neuroinflammation and its behavioral consequences following a systemic inflammatory challenge.
-
Animal Model : Adult male C57BL/6 mice are commonly used.
-
Systemic Inflammation Induction : Mice are given an intraperitoneal (i.p.) injection of LPS (e.g., 3-5 mg/kg).[7][8]
-
Compound Administration : The EP2 antagonist (e.g., TG6-10-1) or vehicle is administered, often shortly after the LPS injection (e.g., 0.5 and 3.5 hours post-LPS).[7]
-
Short-term Endpoints : A cohort of animals is euthanized at an early time point (e.g., 24 hours) to assess acute neuroinflammation. Brain tissue is collected for analysis of inflammatory gene and protein expression.
-
Long-term Endpoints : Another cohort of animals is monitored for recovery (e.g., body weight) and subjected to behavioral testing days or weeks later to assess cognitive and affective deficits (e.g., novel object recognition test, sucrose preference test).[7]
Pilocarpine-Induced Status Epilepticus (SE) Model
This model is used to investigate neuroinflammation and neuronal injury following prolonged seizures.
-
Animal Model : Adult male mice are typically used.
-
SE Induction : Seizures are induced by a systemic injection of pilocarpine (e.g., 280 mg/kg, i.p.).[6] To minimize peripheral cholinergic effects, animals are often pre-treated with methylscopolamine and terbutaline.[9]
-
Seizure Termination : After a defined period of continuous seizure activity (e.g., 60 minutes), seizures are terminated with an anticonvulsant such as pentobarbital.[6][9]
-
Compound Administration : The EP2 antagonist (e.g., TG6-10-1, 5 mg/kg, i.p.) or vehicle is administered at specific time points after the onset of SE (e.g., 4, 21, and 30 hours).[3][6]
-
Endpoint Analysis : Animals are monitored for survival and weight recovery. At a predetermined time point (e.g., 4 days post-SE), brain tissue is collected and analyzed for markers of inflammation (e.g., microgliosis via Iba1 staining), blood-brain barrier integrity (e.g., albumin extravasation), and neuronal death.[6]
Conclusion
The available data clearly indicate that the EP2 receptor is a critical node in inflammatory signaling. The functional consequences of modulating this receptor are diametrically opposed depending on the modality used.
-
This compound , as an allosteric potentiator, serves as a valuable research tool to probe the pro-inflammatory consequences of enhanced EP2 signaling. Its application in experimental models confirms the role of the EP2 receptor in driving the expression of inflammatory mediators.[1]
-
EP2 receptor antagonists , such as TG4-155 and TG6-10-1, have demonstrated significant anti-inflammatory and neuroprotective effects across multiple in vitro and in vivo models.[1][5][6][7] By blocking the pro-inflammatory cascade initiated by PGE2, these compounds reduce inflammatory markers, mitigate tissue damage, and improve functional outcomes in models of neuroinflammation.[6][7]
For drug development professionals, the data strongly support the therapeutic potential of EP2 receptor antagonists as a next-generation anti-inflammatory strategy, offering a more targeted approach than broad-spectrum COX-2 inhibitors.[10] Future research should focus on direct, head-to-head comparisons of these different modulators within the same experimental systems to further delineate their precise mechanisms and therapeutic windows.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.emory.edu [pharm.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting prostaglandin receptor EP2 for adjunctive treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the prostaglandin EP2 receptor prevents long-term cognitive impairment in a model of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining the therapeutic time window for suppressing the inflammatory prostaglandin E2 signaling after status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Modulators: A Comparative Analysis of TG3-95-1 and TG6-10-1 in EP2 Receptor Signaling
In the intricate landscape of prostaglandin signaling, the E-type prostanoid receptor 2 (EP2), a G-protein coupled receptor, has emerged as a critical regulator of both neuroprotective and neuroinflammatory pathways. Modulating the activity of this receptor presents a promising therapeutic strategy for a range of neurological disorders. This guide provides a detailed comparative analysis of two key modulators of the EP2 receptor: TG3-95-1, an allosteric potentiator, and TG6-10-1, a competitive antagonist. While no direct comparative studies have been conducted, this analysis synthesizes available data to offer researchers, scientists, and drug development professionals a comprehensive overview of their opposing mechanisms and functional consequences.
At a Glance: Opposing Actions on a Common Target
This compound and TG6-10-1 represent two distinct pharmacological approaches to modulating the EP2 receptor, a key player in prostaglandin E2 (PGE2) signaling. This compound acts as an allosteric potentiator, enhancing the receptor's response to its endogenous ligand, PGE2.[1][2] In contrast, TG6-10-1 is a competitive antagonist, blocking the receptor and preventing its activation by PGE2.[1] This fundamental difference in their mechanism of action leads to divergent, and often opposing, biological outcomes, particularly in the context of neuronal health and inflammation.
Biochemical and Pharmacokinetic Properties
A summary of the known biochemical and pharmacokinetic properties of this compound and TG6-10-1 is presented in Table 1. TG6-10-1 has been more extensively characterized in preclinical models, with data available on its binding affinity, selectivity, and in vivo pharmacokinetic parameters. Information on this compound is less detailed in the public domain.
| Property | This compound | TG6-10-1 |
| Mechanism of Action | EP2 Receptor Allosteric Potentiator[1][2] | EP2 Receptor Competitive Antagonist[1] |
| Reported Potency | Increases PGE2 potency by 4- to 5-fold at 10-20 µM[3] | Kb = 17.8 nM[1] |
| Selectivity | Selective for EP2 over EP4 and β2 adrenergic receptors[3] | >300-fold selective over EP3, EP4, and IP receptors; ~100-fold over EP1[1] |
| Plasma Half-life (mice) | Not reported | 1.6 hours (5 mg/kg, i.p.)[4] |
| Brain to Plasma Ratio (mice) | Not reported | 1.6 (5 mg/kg, i.p.)[4] |
The Dichotomous Role of EP2 Receptor Signaling
The opposing effects of this compound and TG6-10-1 can be understood through the dual nature of EP2 receptor signaling. The EP2 receptor, upon activation, primarily couples to the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP can then activate two distinct downstream signaling cascades with contrasting effects on neuronal fate.[1][2]
-
The Neuroprotective Pathway (cAMP/PKA/CREB): One arm of the EP2 signaling pathway involves the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[1][5] This pathway is largely associated with neuroprotection, promoting neuronal survival and plasticity.[1][5]
-
The Pro-inflammatory Pathway (cAMP/Epac/Rap1): The other major downstream effector of cAMP is the Exchange protein directly activated by cAMP (Epac).[6][7] Activation of the Epac pathway, leading to the activation of the small GTPase Rap1, is predominantly linked to pro-inflammatory responses, particularly in glial cells.[6][7]
The balance between these two pathways is likely cell-type and context-dependent, determining the ultimate physiological outcome of EP2 receptor activation.
Figure 1: Opposing modulation of EP2 receptor signaling pathways by this compound and TG6-10-1.
Comparative Performance in Preclinical Models
The divergent actions of this compound and TG6-10-1 are highlighted by their performance in different preclinical models of neurological insults.
This compound: A Neuroprotective Agent in Excitotoxicity
In models of glutamate-induced excitotoxicity, a key mechanism of neuronal damage in conditions like stroke and traumatic brain injury, the allosteric potentiator this compound has demonstrated significant neuroprotective effects.[3][8] By enhancing the neuroprotective arm of the EP2 signaling cascade, this compound promotes neuronal survival.
| Experimental Model | Compound | Key Finding | Reference |
| NMDA-induced excitotoxicity in primary hippocampal cultures | This compound (20 µM) | Significantly attenuated NMDA-induced lactate dehydrogenase (LDH) release, indicating neuroprotection. | [8] |
TG6-10-1: An Anti-inflammatory Agent in Status Epilepticus
Conversely, in models of status epilepticus, a condition characterized by prolonged seizures and severe neuroinflammation, the EP2 antagonist TG6-10-1 has shown significant therapeutic benefits.[4] By blocking the pro-inflammatory signaling arm of the EP2 receptor, TG6-10-1 reduces the production of inflammatory mediators and improves overall outcomes.
| Experimental Model | Compound | Key Finding | Reference |
| Pilocarpine-induced status epilepticus in mice | TG6-10-1 (5 mg/kg, i.p.) | Reduced delayed mortality, accelerated weight regain, and decreased neuroinflammation. | [4] |
| DFP-induced status epilepticus in rats | TG6-10-1 | Significantly reduced neurodegeneration and blunted the inflammatory cytokine burst. | [9] |
Experimental Protocols
NMDA-Induced Excitotoxicity Assay (this compound)
Figure 2: Experimental workflow for assessing the neuroprotective effects of this compound.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 16-18 rat embryos and plated on poly-D-lysine coated 24-well plates.[8] Neurons are cultured for 14 days in vitro (DIV) to allow for maturation.
-
Treatment: On DIV 14, the culture medium is replaced, and neurons are pre-incubated with varying concentrations of this compound or a vehicle control for 20-30 minutes.[8] Subsequently, N-methyl-D-aspartate (NMDA) is added to a final concentration of 30 µM to induce excitotoxicity. The cultures are then incubated overnight.[8]
-
Assessment of Neuronal Injury: The extent of neuronal injury is quantified by measuring the release of lactate dehydrogenase (LDH), a marker of cell death, into the culture supernatant using a commercially available LDH assay kit.[8]
Pilocarpine-Induced Status Epilepticus Model (TG6-10-1)
Figure 3: Experimental workflow for evaluating the anti-inflammatory effects of TG6-10-1.
Methodology:
-
Induction of Status Epilepticus: Adult male C57BL/6 mice are administered with pilocarpine (e.g., 325 mg/kg, i.p.) to induce status epilepticus (SE). The onset and severity of seizures are monitored.
-
Treatment: TG6-10-1 (5 mg/kg, i.p.) or a vehicle control is administered at specific time points after the onset of SE, for example, at 4, 21, and 30 hours.[4]
-
Outcome Measures:
-
Survival and Morbidity: Animals are monitored daily for survival and changes in body weight.
-
Behavioral Assessments: Functional recovery can be assessed using tests such as the nesting behavior test.
-
Neuroinflammation Analysis: At a predetermined endpoint (e.g., 7 days post-SE), brain tissue is collected. Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) can be quantified using ELISA or qPCR. Microglial activation can be assessed by immunohistochemistry for markers like Iba1.
-
Conclusion: A Dichotomy of Therapeutic Potential
The comparative analysis of this compound and TG6-10-1 underscores the complex and context-dependent role of the EP2 receptor in neurological health and disease. As an allosteric potentiator, this compound harnesses the neuroprotective arm of EP2 signaling, offering potential therapeutic avenues for conditions characterized by acute neuronal injury. In contrast, the antagonist TG6-10-1 effectively dampens the pro-inflammatory cascade mediated by the EP2 receptor, making it a promising candidate for treating neuroinflammatory disorders.
The selection of an appropriate EP2 modulator for therapeutic development will critically depend on the specific pathology being targeted. Further research, including direct comparative studies and evaluation in a wider range of disease models, is warranted to fully elucidate the therapeutic potential of both enhancing and inhibiting EP2 receptor signaling. This guide provides a foundational understanding to aid researchers in navigating the nuanced world of EP2 receptor pharmacology.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.emory.edu [pharm.emory.edu]
- 3. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining the therapeutic time window for suppressing the inflammatory prostaglandin E2 signaling after status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Function of the PGE2 EP2 Receptor in Cerebral Ischemia | Journal of Neuroscience [jneurosci.org]
- 6. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia* | Semantic Scholar [semanticscholar.org]
- 8. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the prostaglandin EP2 receptor is neuroprotective and accelerates functional recovery in a rat model of organophosphorus induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating cAMP Assay Results: A Comparative Guide for Researchers
For scientists and drug development professionals, accurately validating cyclic AMP (cAMP) assay results is crucial for understanding G protein-coupled receptor (GPCR) signaling and evaluating the efficacy of therapeutic candidates. This guide provides a comprehensive comparison of common cAMP assay technologies, their experimental protocols, and data interpretation strategies to ensure the reliability of your findings when investigating compounds like TG3-95-1.
Understanding the cAMP Signaling Pathway
Cyclic AMP is a critical second messenger in cellular signaling, primarily regulated by the activity of adenylyl cyclase. GPCRs that couple to Gs alpha-subunits stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, GPCRs that couple to Gi alpha-subunits inhibit adenylyl cyclase, resulting in decreased cAMP production.[1][2] Measuring these changes in cAMP concentration is a fundamental method for assessing GPCR activation.[2][3]
Caption: The cAMP signaling pathway initiated by ligand binding to a GPCR.
Comparative Analysis of cAMP Assay Technologies
A variety of robust and sensitive assay formats are available for quantifying intracellular cAMP levels. The choice of assay often depends on the specific research needs, available instrumentation, and desired throughput. Below is a comparison of some of the most widely used technologies.
| Assay Technology | Principle | Signal Output | Advantages | Disadvantages |
| AlphaScreen® | Competitive immunoassay using donor and acceptor beads.[1][4] | Luminescent signal (inversely proportional to cAMP) | Homogeneous (no-wash), highly sensitive, suitable for HTS.[1][5] | Requires a specialized plate reader, potential for compound interference. |
| HTRF® (TR-FRET) | Competitive immunoassay using a fluorescent tracer and an antibody labeled with donor and acceptor fluorophores.[6][7][8] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (inversely proportional to cAMP).[9] | Homogeneous, high signal-to-background ratio, robust.[7][8] | Requires a TR-FRET compatible plate reader. |
| LANCE® Ultra (TR-FRET) | Competitive immunoassay based on TR-FRET between a europium-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody.[10][11] | TR-FRET signal (inversely proportional to cAMP).[12][13] | Highly sensitive, stable signal, suitable for HTS.[10][12] | Requires a TR-FRET compatible plate reader. |
| EPAC Biosensors (BRET/FRET) | Genetically encoded biosensors that change conformation upon cAMP binding, altering the BRET or FRET signal between two linked fluorophores.[14][15][16] | Bioluminescence Resonance Energy Transfer (BRET) or FRET signal (directly or inversely proportional to cAMP depending on the sensor design).[14][17] | Real-time kinetic measurements in living cells, provides spatial information.[18] | Requires cell transfection, lower throughput than immunoassays. |
| ELISA | Competitive enzyme-linked immunosorbent assay.[19] | Colorimetric or fluorescent signal (inversely proportional to cAMP). | Widely available plate readers, quantitative. | Requires multiple wash steps, lower throughput. |
Experimental Protocols: A Step-by-Step Overview
While specific protocols vary by manufacturer, the general workflow for homogeneous cAMP immunoassays is similar. Below is a generalized protocol for a competitive immunoassay like AlphaScreen, HTRF, or LANCE Ultra.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha cAMP assays | Revvity [revvity.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bioline.ru [bioline.ru]
- 13. resources.revvity.com [resources.revvity.com]
- 14. domaintherapeutics.ca [domaintherapeutics.ca]
- 15. An Ion-insensitive cAMP Biosensor for Long Term Quantitative Ratiometric Fluorescence Resonance Energy Transfer (FRET) Measurements under Variable Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 18. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to EP2 Receptor Antagonists: PF-04418948 vs. TG6-10-1
An important clarification on the initial topic: The requested comparison between TG3-95-1 and PF-04418948 is not a direct "apples-to-apples" comparison. Scientific literature identifies this compound as an EP2 allosteric potentiator, a compound that enhances the receptor's activity.[1][2][3][4] In contrast, PF-04418948 is a competitive antagonist, which blocks the receptor's activity.[5] Therefore, this guide will compare PF-04418948 with a more scientifically relevant alternative from the same "TG" series, TG6-10-1, which is a well-characterized EP2 antagonist.[6][7] This comparison will provide researchers, scientists, and drug development professionals with a clear, data-driven overview of two key tool compounds in the study of Prostaglandin E2 (PGE2) signaling.
The prostaglandin E2 (PGE2) EP2 receptor, a G-protein coupled receptor, is a significant target in numerous physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[8] The development of selective antagonists for this receptor is crucial for elucidating its role and for potential therapeutic interventions. This guide provides a detailed comparison of two prominent EP2 receptor antagonists: PF-04418948, developed by Pfizer, and TG6-10-1, developed by researchers at Emory University.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of PF-04418948 and TG6-10-1, providing a quantitative basis for their comparison.
Table 1: In Vitro Potency and Affinity
| Parameter | PF-04418948 | TG6-10-1 | Reference(s) |
| Binding Affinity (Ki) | 7.6 nM (functional Ki) | Not explicitly reported | [5] |
| Functional Antagonism (KB) | 1.8 nM (Schild KB) | 17.8 nM (Kb) | [9][10], |
| IC50 | 16 nM | Not explicitly reported |
Table 2: Receptor Selectivity
| Receptor | PF-04418948 Selectivity | TG6-10-1 Selectivity | Reference(s) |
| EP1 | >100-fold | ~100-fold | [9],[6] |
| EP3 | >1000-fold | >300-fold | [9],[6] |
| EP4 | >1000-fold | >300-fold | [9],[6] |
| DP1 | >1000-fold | ~10-fold | [9], |
| IP | Not explicitly reported | >300-fold | [6] |
| FP | Not explicitly reported | ~25-fold | |
| TP | Not explicitly reported | ~25-fold |
Table 3: Pharmacokinetic Properties
| Parameter | PF-04418948 | TG6-10-1 | Reference(s) |
| Plasma Half-life (t1/2) | Not explicitly reported | 1.7 h (in mice) | [7] |
| Brain-to-Plasma Ratio | Not explicitly reported | 1.7 | [7] |
| Aqueous Solubility | Not explicitly reported | 27 µM | [7] |
Signaling Pathways and Experimental Workflows
To visualize the context of EP2 antagonism and the methods used for characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are overviews of key experimental protocols used to characterize EP2 antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the EP2 receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human EP2 receptor are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand for the EP2 receptor (e.g., [3H]-PGE2) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled antagonist (PF-04418948 or TG6-10-1).
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), the primary second messenger of the EP2 receptor.
-
Cell Culture: Cells expressing the EP2 receptor (e.g., CHO-K1 or C6-glioma cells) are seeded in multi-well plates.[9][10]
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the EP2 antagonist (PF-04418948 or TG6-10-1) for a defined period.
-
Agonist Stimulation: An EP2 receptor agonist, such as PGE2 or butaprost, is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9]
-
Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist to the right. The data are often analyzed using the Schild regression to determine the KB value, which represents the dissociation constant of the antagonist.[9][10]
In Vivo Models
To assess the in vivo efficacy of EP2 antagonists, various animal models are utilized, depending on the therapeutic area of interest.
-
Animal Models of Inflammation: Models such as carrageenan-induced paw edema or collagen-induced arthritis are used to evaluate the anti-inflammatory effects of the antagonists.
-
Administration of Antagonist: The EP2 antagonist is administered to the animals (e.g., orally or intraperitoneally) at various doses prior to or after the induction of the inflammatory response.
-
Assessment of Efficacy: The efficacy of the antagonist is assessed by measuring relevant endpoints, such as paw volume, joint swelling, or levels of inflammatory cytokines in the tissue or blood.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Plasma and tissue concentrations of the antagonist are measured at different time points to correlate the drug exposure with the observed pharmacological effects.
Conclusion
Both PF-04418948 and TG6-10-1 are potent and selective antagonists of the EP2 receptor. PF-04418948 appears to have a higher potency in functional assays (lower KB value). However, TG6-10-1 has published data demonstrating its brain permeability, making it a valuable tool for central nervous system research.[7] The choice between these two compounds will depend on the specific experimental context, including the desired potency, the need for CNS penetration, and the selectivity profile against other prostanoid receptors. The data and protocols presented in this guide provide a solid foundation for making an informed decision for future research endeavors targeting the EP2 receptor.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tg3 95 1 — TargetMol Chemicals [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TG3-95-1
This document provides immediate safety, handling, and disposal information for TG3-95-1, a compound identified for research purposes. It is intended for researchers, scientists, and drug development professionals.
Chemical Identification:
-
Name: this compound[1]
-
Synonyms: TG3 95 1, TG3951[1]
-
Description: this compound is an EP2 allosteric potentiator and is intended for research use only, not for human or veterinary use.[1]
Important Note: Before handling this compound, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from your supplier. The information provided here is based on publicly available data and should be supplemented with the manufacturer's official documentation.
Quantitative Safety Data Summary
The following table summarizes key information for this compound. This data should be confirmed with the supplier-specific Safety Data Sheet.
| Parameter | Value/Information | Source |
| Physical State | Solid powder | |
| Purity | >98% (or refer to Certificate of Analysis) | |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | MedKoo Biosciences |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. | MedKoo Biosciences |
| Solubility | Soluble in DMSO. | |
| Shelf Life | >3 years if stored properly. | MedKoo Biosciences |
Personal Protective Equipment (PPE)
While this compound is shipped as a non-hazardous chemical, standard laboratory precautions should always be observed when handling any research compound. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary. Consult the SDS for specific respiratory protection requirements.
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is available for weighing the compound.
- Perform all handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Have an appropriate solvent (e.g., DMSO) and calibrated micropipettes ready for preparing solutions.
2. Weighing and Solution Preparation:
- Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
- Carefully weigh the desired amount of the solid powder.
- To prepare a stock solution, add the appropriate volume of DMSO to the solid compound. Cap the vial and vortex or sonicate until the solid is fully dissolved.
3. Handling and Use:
- When working with solutions of this compound, handle them with the same care as the solid compound.
- Avoid direct contact with skin and eyes.
- Do not eat, drink, or smoke in the laboratory.
4. Spill and Emergency Procedures:
- In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
- For larger spills, follow the emergency procedures outlined in the SDS.
- In case of skin contact, wash the affected area immediately with soap and water.
- In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
All waste containing this compound, including empty containers, unused material, and contaminated lab supplies, must be disposed of as chemical waste.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions in a labeled hazardous waste container compatible with the solvent used.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
